Ethyl(methyl)sulfamoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-methylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWXMTQLPYVTLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627187 | |
| Record name | Ethyl(methyl)sulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35856-61-2 | |
| Record name | Ethyl(methyl)sulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-N-methylsulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl(methyl)sulfamoyl Chloride: Molecular Structure, Properties, and Synthetic Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl(methyl)sulfamoyl chloride is a reactive chemical intermediate belonging to the class of sulfamoyl chlorides. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed, generalized protocol for its synthesis. Furthermore, this guide discusses the role of sulfamoyl chlorides as crucial building blocks in medicinal chemistry and drug development, illustrating their importance in the synthesis of complex, biologically active molecules.
Molecular Structure and Properties
This compound possesses a tetrahedral geometry centered around a sulfur atom. This central sulfur atom is double-bonded to two oxygen atoms and has single bonds to a chlorine atom and a nitrogen atom. The nitrogen atom is further substituted with an ethyl and a methyl group.
The molecular formula for this compound is C₃H₈ClNO₂S. Its molecular weight is 157.62 g/mol [1].
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃H₈ClNO₂S | [1] |
| Molecular Weight | 157.62 g/mol | [1] |
| CAS Number | 35856-61-2 | [1] |
| Physical Form | Liquid | [1] |
| Purity | Typically ≥98% | [1] |
Synthesis of this compound: An Experimental Protocol
Generalized Experimental Protocol
Materials:
-
N-Ethylmethylamine
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous inert solvent (e.g., dichloromethane, diethyl ether, or an aromatic solvent)
-
Tertiary amine (e.g., triethylamine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-ethylmethylamine and the tertiary amine in the anhydrous inert solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride in the same inert solvent to the cooled reaction mixture via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
The reaction mixture will contain the product and the hydrochloride salt of the tertiary amine. The salt can be removed by filtration.
-
The filtrate, containing the this compound, is then concentrated under reduced pressure to remove the solvent.
-
The crude product can be further purified by distillation under reduced pressure.
Note: This is a generalized protocol and the specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for the best yield and purity of this compound.
Role in Drug Discovery and Development
Extensive searches did not reveal any direct biological activity or involvement in specific signaling pathways for this compound itself. However, the broader class of sulfamoyl chlorides are established as important intermediates in medicinal chemistry. They serve as versatile building blocks for the synthesis of more complex molecules with a wide range of biological activities. For instance, the related compound, methylsulfamoyl chloride, is utilized in the preparation of substituted MEK inhibitors, which are targeted cancer therapeutics[2][3].
The reactivity of the sulfonyl chloride group allows for its facile reaction with various nucleophiles, particularly amines, to form stable sulfonamide linkages. This sulfonamide functional group is a common motif in many marketed drugs and clinical candidates.
Visualizations
Synthetic Workflow
The following diagram illustrates the generalized synthetic pathway for the preparation of this compound from N-ethylmethylamine and sulfuryl chloride.
Caption: Generalized synthesis of this compound.
Logical Relationship in Drug Discovery
The diagram below outlines the logical role of sulfamoyl chlorides, such as this compound, as key intermediates in the drug discovery process.
References
Ethyl(methyl)sulfamoyl Chloride: A Technical Guide to its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl(methyl)sulfamoyl chloride is a key building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its synthesis, with a focus on established and improved methodologies. Detailed experimental protocols, quantitative data, and diagrammatic representations of reaction pathways are presented to facilitate a thorough understanding for researchers and professionals in drug development. While specific historical details on its initial discovery are scarce in readily available literature, this guide outlines the general historical context of sulfamoyl chloride synthesis.
Introduction
Sulfamoyl chlorides (R¹R²NSO₂Cl) are a class of organosulfur compounds characterized by a sulfonyl chloride group attached to a disubstituted nitrogen atom. Their high reactivity makes them valuable intermediates for the synthesis of a wide range of sulfonamides, which are prominent scaffolds in medicinal chemistry. This compound, with its specific ethyl and methyl substitution, offers a nuanced balance of steric and electronic properties that can be exploited in the design of targeted therapeutic agents.
The primary route for the synthesis of N,N-dialkylsulfamoyl chlorides involves the reaction of a secondary amine with sulfuryl chloride (SO₂Cl₂). However, traditional methods have been noted for their limitations, including long reaction times and low yields. This has led to the development of improved synthetic protocols that offer greater efficiency and purity.
Synthesis of this compound
The most common and well-documented method for preparing this compound is the reaction of N-ethyl-N-methylamine with sulfuryl chloride. An improved version of this general approach was described by J. A. Kloek and K. L. Leschinsky in 1976, which addresses the shortcomings of earlier methods.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Experimental Protocol: Improved Synthesis of Sulfamoyl Chlorides
This protocol is based on the improved method for the synthesis of sulfamoyl chlorides, which can be adapted for this compound.
Materials:
-
N-Ethyl-N-methylamine
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: A solution of N-ethyl-N-methylamine in an inert solvent is prepared in a reaction vessel equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet to maintain an inert atmosphere. The vessel is cooled in an ice-water bath to 0-5 °C.
-
Addition of Sulfuryl Chloride: A solution of sulfuryl chloride in the same inert solvent is added dropwise to the cooled amine solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (typically several hours) to ensure complete reaction.
-
Workup: The reaction mixture is then washed with cold water to remove any unreacted starting materials and byproducts. The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed from the organic layer under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of sulfamoyl chlorides using the improved method. Specific yields for this compound may vary depending on the exact reaction conditions and scale.
| Parameter | Value | Reference |
| Yield | Generally high (often >80%) | [1] |
| Purity | High, after purification | [1] |
| Reaction Time | Significantly reduced compared to older methods | [1] |
Table 1: Quantitative data for the synthesis of sulfamoyl chlorides.
Discovery and Historical Context
Specific details regarding the first synthesis or discovery of this compound are not prominently documented in easily accessible historical chemical literature. However, the synthesis of related N,N-dialkylsulfamoyl fluorides dates back to the 1930s, suggesting that the corresponding chlorides were likely investigated around the same period.[2]
The general class of sulfamoyl chlorides became more significant with the rise of sulfonamide drugs in the mid-20th century. The limitations of early synthetic methods, which often involved the reaction of amine hydrochlorides with sulfuryl chloride, spurred research into more efficient protocols, culminating in the "improved synthesis" by Kloek and Leschinsky in 1976.[1] This work highlighted the advantages of using the free amine rather than its hydrochloride salt, leading to cleaner reactions and higher yields.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is a well-established process, with modern methods offering high yields and purity. This technical guide provides the necessary information for its preparation in a laboratory setting, catering to the needs of researchers and professionals in the field of drug development. While the specific historical discovery of this compound remains elusive, its synthetic evolution is intrinsically linked to the broader development of sulfamoyl chlorides as indispensable reagents in organic chemistry.
References
Spectroscopic Profile of Ethyl(methyl)sulfamoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl(methyl)sulfamoyl chloride (CAS No. 35856-61-2). Due to the limited availability of published experimental spectra, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are crucial for the structural elucidation and characterization of this compound. The guide also includes detailed, generalized experimental protocols for acquiring such data and a visual workflow of the spectroscopic analysis process.
Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | Quartet | 2H | -CH₂- (Ethyl) |
| ~2.9 - 3.1 | Singlet | 3H | -CH₃ (Methyl) |
| ~1.2 - 1.4 | Triplet | 3H | -CH₃ (Ethyl) |
Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and are typically recorded in a deuterated solvent such as CDCl₃.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2980 - 2850 | Medium-Strong | C-H stretch (Alkyl) |
| ~1350 - 1330 | Strong | S=O stretch (Asymmetric) |
| ~1160 - 1140 | Strong | S=O stretch (Symmetric) |
| ~750 - 650 | Strong | S-Cl stretch |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z (Mass-to-Charge Ratio) | Relative Abundance | Fragment Assignment |
| 157/159 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 122 | High | [M - Cl]⁺ |
| 78 | High | [CH₃N(SO₂)]⁺ |
| 58 | High | [C₂H₅NCH₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆).[1] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[1] The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the experiment is typically run at a frequency of 300-600 MHz.[2] For ¹³C NMR, a frequency of 75-151 MHz is common.[2] Spectra are acquired at room temperature.[2] The number of scans can be varied to achieve an adequate signal-to-noise ratio, typically ranging from 32 to 128 scans for ¹H NMR.[3]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in ¹H NMR provides information on the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[4] For a solid sample, a small amount can be finely ground with potassium bromide (KBr) and pressed into a thin pellet.[4]
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded.[5] The sample is then placed in the IR beam path, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different frequencies, typically in the range of 4000-400 cm⁻¹.[6]
-
Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum. This results in a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a volatile compound like this compound, direct infusion or GC introduction is suitable. In the ion source, molecules are ionized, commonly by electron impact (EI) or electrospray ionization (ESI).[7][8]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7][8]
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. mdpi.com [mdpi.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl(methyl)sulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Data
Ethyl(methyl)sulfamoyl chloride, a member of the sulfamoyl chloride class of compounds, is a reactive chemical intermediate. Below is a summary of its fundamental properties.
| Property | Value | Source |
| CAS Number | 35856-61-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₃H₈ClNO₂S | [5][6][7] |
| Molecular Weight | 157.62 g/mol | [1][5] |
| IUPAC Name | This compound | [8] |
| Physical Form | Liquid | [8] |
| Predicted logP | 0.7 | [7] |
Note: Experimental values for properties such as boiling point, melting point, density, and solubility are not consistently reported in the available literature for this compound. The reactivity of sulfamoyl chlorides, particularly their reaction with water, can complicate the experimental determination of such properties.[9][10][11][12]
Reactivity and Handling
As a sulfamoyl chloride, this compound is an analog of an acyl chloride and is expected to exhibit similar reactivity. The sulfur-chlorine bond is susceptible to nucleophilic attack.
-
Hydrolysis: this compound is expected to react with water and other nucleophiles. This reactivity necessitates handling the compound under inert, dry conditions to prevent degradation.[9][11]
-
Storage: Conflicting information exists regarding optimal storage conditions, with recommendations ranging from ambient temperature to refrigeration at 2-8°C.[8] Prudent practice for a reactive compound of this nature would be to store it in a cool, dry, and inert atmosphere.
Experimental Protocols for Physicochemical Characterization
For researchers needing to determine the specific physicochemical properties of this compound, the following are standard experimental methodologies.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a liquid compound like this compound, several methods can be employed.
Thiele Tube Method: This micro-method is suitable for small sample volumes.
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
As the temperature rises, air trapped in the capillary tube expands and escapes.
-
The heating is continued until a steady stream of bubbles emerges from the capillary.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[13]
Distillation Method: If a larger quantity of the substance is available, a simple distillation can be used to determine the boiling point.
-
The liquid is placed in a distillation flask with boiling chips.
-
A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
The liquid is heated to boiling, and the vapor rises and comes into contact with the thermometer.
-
The vapor then passes into the condenser, where it cools and returns to a liquid state.
-
The temperature at which the vapor is in equilibrium with the liquid, as indicated by a stable reading on the thermometer during distillation, is the boiling point.[14]
Density Measurement
The density of a liquid can be determined using a pycnometer or a digital density meter.
Pycnometer Method:
-
The mass of a clean, dry pycnometer (a small glass flask of a known volume) is accurately measured.
-
The pycnometer is filled with the sample liquid, and the mass is measured again.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Solubility Assessment
Given the reactivity of this compound with water, solubility testing requires careful consideration. Qualitative solubility can be assessed in a range of inert organic solvents.
Procedure for Organic Solvents:
-
To a small, known volume of a selected solvent (e.g., dichloromethane, chloroform, tetrahydrofuran) in a test tube, add a small, measured amount of this compound.
-
Observe whether the compound dissolves completely.
-
If it dissolves, continue to add the compound in small increments until it no longer dissolves to determine the approximate solubility.
-
The process should be carried out at a controlled temperature.
Logical Workflow for Characterization
The following diagram illustrates a typical logical workflow for the synthesis and subsequent physicochemical characterization of a chemical compound like this compound.
Conclusion
This compound is a reactive chemical for which detailed experimental physicochemical data is not widely available. This guide provides the foundational information on its known properties and outlines the standard experimental procedures necessary for its full characterization. Researchers working with this compound should employ caution due to its likely reactivity, particularly with moisture, and consider performing the described experimental determinations to ascertain its specific physical properties for their applications.
References
- 1. AB266158 | CAS 35856-61-2 – abcr Gute Chemie [abcr.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 35856-61-2|this compound| Ambeed [ambeed.com]
- 5. N-Ethyl-N-methylsulfamoyl chloride [oakwoodchemical.com]
- 6. keyorganics.net [keyorganics.net]
- 7. PubChemLite - N-ethyl-n-methylsulfamoyl chloride (C3H8ClNO2S) [pubchemlite.lcsb.uni.lu]
- 8. N-Ethyl-N-methylsulfamoyl chloride | 35856-61-2 [sigmaaldrich.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. byjus.com [byjus.com]
- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 12. chemrevise.org [chemrevise.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. vernier.com [vernier.com]
Ethyl(methyl)sulfamoyl Chloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Ethyl(methyl)sulfamoyl chloride. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from safety data sheets, chemical supplier information, and the general chemical properties of sulfamoyl chlorides.
Core Properties of this compound
The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its safe handling, storage, and application in research and development.
| Property | Value | Source |
| CAS Number | 35856-61-2 | Amadis Chemical[1] |
| Molecular Formula | C3H8ClNO2S | Amadis Chemical[1] |
| Molecular Weight | 157.62 g/mol | Amadis Chemical[1] |
| Density | 1.2783 g/cm³ | ChemWhat[2] |
| Appearance | Not specified, likely a liquid or solid | N/A |
| Storage Temperature | 2-8°C | Amadis Chemical[1] |
Solubility Profile
| Solvent Class | Predicted Solubility | Rationale/Reactivity |
| Aprotic Polar Solvents (e.g., THF, Dichloromethane, Acetonitrile) | Soluble | Generally good solvents for sulfamoyl chlorides, promoting stability in the absence of nucleophiles. |
| Aprotic Nonpolar Solvents (e.g., Hexanes, Toluene) | Likely soluble | Solubility will depend on the overall polarity of the molecule. |
| Protic Solvents (e.g., Water, Alcohols) | Reactive | Reacts with water (hydrolysis) and alcohols to form the corresponding sulfonic acid and esters, respectively. This reaction is often vigorous. |
| Nucleophilic Solvents (e.g., Amines, DMSO) | Reactive | Reacts with amines to form sulfonamides. Can be unstable in DMSO. |
Stability and Reactivity
This compound is a reactive chemical and is sensitive to environmental conditions. Proper storage and handling are crucial to maintain its integrity.
Storage and Handling:
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The recommended storage temperature is between 2-8°C.[1]
-
Incompatibilities: Avoid contact with water, alcohols, amines, strong bases, and strong oxidizing agents.
-
Moisture Sensitivity: The compound is highly sensitive to moisture and will readily hydrolyze upon contact with water or humid air.
Key Reactions:
The primary pathway of degradation for this compound is hydrolysis. The sulfonyl chloride moiety is highly electrophilic and readily attacked by nucleophiles.
Experimental Protocols
Due to the reactive nature of this compound, specific experimental protocols for quantitative solubility and stability studies were not found. The following is a general protocol for handling and storage to ensure the compound's integrity for experimental use.
General Handling and Storage Protocol:
-
Inert Atmosphere: All manipulations of this compound should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with argon or nitrogen).
-
Dry Glassware and Solvents: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use. Anhydrous solvents should be used for all solutions.
-
Temperature Control: Maintain the compound at its recommended storage temperature of 2-8°C when not in use.[1] For reactions, the temperature should be controlled as specified by the experimental procedure, often at low temperatures to moderate reactivity.
-
Quenching: Any unreacted this compound should be carefully quenched before disposal. This can be done by slowly adding the compound to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or an alcohol like isopropanol.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
The workflow for handling this reactive compound is critical to obtaining reliable experimental results.
References
Reactivity of Ethyl(methyl)sulfamoyl Chloride with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of ethyl(methyl)sulfamoyl chloride with a range of common nucleophiles, including amines, alcohols, and thiols. Due to a scarcity of specific published data on this compound, this guide leverages available information on the reactivity of analogous N,N-dialkylsulfamoyl chlorides, such as dimethylsulfamoyl chloride and diethylsulfamoyl chloride, to provide a robust predictive model for its chemical behavior. The guide covers reaction mechanisms, factors influencing reactivity, detailed experimental protocols for analogous reactions, and a summary of available quantitative data. This document is intended to be a valuable resource for researchers in organic synthesis and drug development, enabling them to effectively utilize this important functional group in the synthesis of novel molecules.
Introduction
This compound, a member of the N,N-dialkylsulfamoyl chloride family, is a reactive electrophile with significant potential in organic synthesis. The sulfamoyl chloride moiety is a key building block in the preparation of a variety of important functional groups, including sulfamides and sulfamate esters, which are prevalent in many biologically active compounds and approved pharmaceuticals. Understanding the reactivity of this compound with various nucleophiles is crucial for its effective application in the synthesis of complex molecular architectures.
While specific kinetic and quantitative data for this compound is not extensively available in the public domain, a wealth of information exists for closely related analogs such as N,N-dimethylsulfamoyl chloride and N,N-diethylsulfamoyl chloride. This guide will utilize this data to project the reactivity profile of this compound, offering a detailed examination of its expected behavior with key nucleophilic partners.
General Reactivity and Mechanism
The reactivity of this compound is centered on the electrophilic sulfur atom of the sulfamoyl chloride group. The electron-withdrawing oxygen and chlorine atoms create a significant partial positive charge on the sulfur atom, making it susceptible to attack by nucleophiles.
The reaction with nucleophiles generally proceeds via a nucleophilic substitution mechanism. Based on studies of analogous N,N-dialkylsulfamoyl chlorides, the predominant pathway is believed to be a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this mechanism, the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.
Figure 1: General SN2 reaction mechanism for the reaction of this compound with a nucleophile.
Reactivity with Common Nucleophiles
The following sections detail the expected reactivity of this compound with amines, alcohols, and thiols, based on data from analogous N,N-dialkylsulfamoyl chlorides.
Reaction with Amines: Synthesis of Sulfamides
The reaction of N,N-dialkylsulfamoyl chlorides with primary or secondary amines is a common and efficient method for the synthesis of N,N,N'-trisubstituted or N,N,N',N'-tetrasubstituted sulfamides, respectively. The reaction typically proceeds in the presence of a base to neutralize the HCl byproduct.
Table 1: Representative Yields for the Synthesis of Sulfonamides from N,N-Dialkylsulfamoyl Chlorides
| Sulfamoyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |
| Dimethylsulfamoyl chloride | Aniline | Triethylamine | Dichloromethane | High (not specified) | General Procedure |
| Diethylsulfamoyl chloride | Various amines | Pyridine | Acetonitrile | Good to Excellent | [3] |
Reaction with Alcohols: Synthesis of Sulfamate Esters
N,N-dialkylsulfamoyl chlorides react with alcohols to form sulfamate esters. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the generated HCl.
Table 2: Representative Yields for the Synthesis of Sulfamate Esters
| Sulfamoyl Chloride | Alcohol | Base | Solvent | Yield (%) | Reference |
| N-tert-butylsulfamoyl chloride | Various alcohols | Triethylamine | Dichloromethane | Modest to Excellent | [4] |
| Diethylsulfamoyl chloride | Ethanol | Pyridine | Dichloromethane | Good (not specified) | General Procedure |
Reaction with Thiols: Synthesis of Thiosulfamates
The reaction with thiols or thiophenols is expected to yield the corresponding S-alkyl or S-aryl thiosulfamates. Similar to reactions with amines and alcohols, a base is typically required.
Table 3: Representative Yields for the Synthesis of Thiosulfonates from Sulfonyl Chlorides
| Sulfonyl Chloride | Thiol | Base | Solvent | Yield (%) | Reference |
| Benzenesulfonyl chloride | Thiophenol | Not specified | Not specified | 91 | [5] |
| Dimethylsulfamoyl chloride | Thiophenol | Triethylamine | Dichloromethane | Expected to be high | General Procedure |
Hydrolysis: Reaction with Water
N,N-dialkylsulfamoyl chlorides are susceptible to hydrolysis, yielding the corresponding sulfamic acid and hydrochloric acid. Kinetic studies on analogous compounds provide insight into the factors affecting the rate of this reaction.
Table 4: Comparative Hydrolysis Rates of N,N-Dialkylsulfamoyl Chlorides
| Sulfamoyl Chloride | Relative Rate of Hydrolysis | Reference |
| Dimethylsulfamoyl chloride | 1 | [1] |
| Diethylsulfamoyl chloride | 8 | [1] |
| Methylethylsulfamoyl chloride | Intermediate | [1] |
Factors Influencing Reactivity
Several factors influence the rate and outcome of the reactions of this compound with nucleophiles:
-
Steric Hindrance: Increased steric bulk on both the sulfamoyl chloride and the nucleophile can decrease the reaction rate. For instance, diethylsulfamoyl chloride hydrolyzes faster than dimethylsulfamoyl chloride, which has been attributed to electronic effects and hydrogen participation rather than simple steric hindrance.[1]
-
Nucleophilicity: The rate of reaction is directly proportional to the nucleophilicity of the attacking species. Amines are generally more reactive than alcohols, which are in turn more reactive than water.
-
Solvent: The choice of solvent can influence the reaction rate and mechanism. Polar aprotic solvents are often used for these reactions.
-
Leaving Group: The chloride ion is a good leaving group, facilitating the nucleophilic substitution.
Experimental Protocols (Representative)
The following are representative experimental protocols for the reaction of N,N-dialkylsulfamoyl chlorides with various nucleophiles. These can be adapted for reactions with this compound.
General Procedure for the Synthesis of a Sulfamide
To a solution of an amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added a solution of the N,N-dialkylsulfamoyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for the Synthesis of a Sulfamate Ester
To a solution of an alcohol (1.0 mmol) in pyridine (5 mL) at 0 °C is added the N,N-dialkylsulfamoyl chloride (1.2 mmol) portion-wise. The reaction mixture is stirred at room temperature overnight. The mixture is then poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate and concentrated. The residue is purified by flash chromatography.
General Procedure for the Synthesis of a Thiosulfamate
To a solution of a thiol (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous tetrahydrofuran (10 mL) at 0 °C is added the N,N-dialkylsulfamoyl chloride (1.1 mmol) dropwise. The reaction is allowed to warm to room temperature and stirred for 3-6 hours. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
References
- 1. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 2. Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Theoretical Insights into the Reaction Mechanisms of Ethyl(methyl)sulfamoyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical underpinnings of the reaction mechanisms of Ethyl(methyl)sulfamoyl chloride, a key functional group in medicinal chemistry and organic synthesis. Due to a lack of specific theoretical studies on this compound, this guide draws upon experimental data and computational analyses of closely related N,N-dialkylsulfamoyl chlorides to provide a comprehensive overview of the anticipated reactive pathways. The content herein is intended to furnish researchers with a robust framework for understanding and predicting the behavior of this important class of compounds.
Introduction to Sulfamoyl Chloride Reactivity
Sulfamoyl chlorides (R¹,R²NSO₂Cl) are versatile electrophilic reagents that readily react with a variety of nucleophiles. The sulfur atom, bonded to two electronegative oxygen atoms and a chlorine atom, is highly electron-deficient and thus susceptible to nucleophilic attack. The nature of the alkyl or aryl substituents on the nitrogen atom (R¹ and R²) significantly influences the steric and electronic environment around the sulfur center, thereby dictating the preferred reaction mechanism. For this compound, the presence of two small alkyl groups suggests a moderate level of steric hindrance, allowing for a nuanced interplay between different mechanistic pathways.
Reaction Mechanisms at the Sulfonyl Center
The reactions of sulfamoyl chlorides with nucleophiles can proceed through several distinct mechanisms, primarily revolving around nucleophilic substitution at the sulfur atom. The most probable pathways are the unimolecular (Sₙ1) and bimolecular (Sₙ2) substitution mechanisms. Elimination reactions can also occur under specific conditions.
Nucleophilic Substitution (Sₙ1 and Sₙ2)
The solvolysis of N,N-dialkylsulfamoyl chlorides has been a subject of mechanistic debate. While early studies suggested a dissociative Sₙ1-type process, more recent evidence, particularly from the application of the extended Grunwald-Winstein equation, points towards a bimolecular Sₙ2 pathway for substrates like N,N-dimethylsulfamoyl chloride. The sensitivity of the reaction rate to both solvent nucleophilicity and ionizing power is a key indicator of an associative mechanism.
An Sₙ2 mechanism at the sulfonyl sulfur involves the direct attack of a nucleophile, leading to a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride) occupy the apical positions. In contrast, a putative Sₙ1 mechanism would involve the slow, rate-determining departure of the chloride ion to form a transient, highly reactive sulfonyl cation, which is then rapidly attacked by a nucleophile.
The reaction of this compound with an amine, a common transformation in drug synthesis, likely proceeds through an Sₙ2 or a closely related addition-elimination pathway. The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom.
Elimination Mechanisms
In the presence of a strong base, particularly with N-H acidic sulfamoyl chlorides, an elimination reaction can compete with substitution. For N,N-dialkylsulfamoyl chlorides, which lack an acidic proton on the nitrogen, a Hofmann-like elimination is not possible. However, in reactions with certain nucleophiles that can also act as bases, such as anilines, an E2-type mechanism has been proposed in non-polar solvents like chloroform. This would involve the abstraction of a proton from the aniline nucleophile concerted with the departure of the chloride leaving group.
Quantitative Data from Analogous Systems
While specific theoretical calculations for this compound are not available in the literature, experimental kinetic data for the hydrolysis of closely related N,N-dialkylsulfamoyl chlorides provide valuable insights into the energetics of these reactions.
| Compound | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| N,N-Dimethylsulfamoyl Chloride | Water | 20.63 | +3.50 |
| N,N-Diethylsulfamoyl Chloride | Water | - | - |
| Phenyl Chloroformate | Water | - | -19.8 to -16.6 |
| Isopropyl Chloroformate | Water | - | +10.1 |
Activation parameters for the hydrolysis of N,N-dimethylcarbamoyl chloride are included for comparison, showcasing the positive entropy of activation consistent with a dissociative mechanism in that system, in contrast to what is generally observed for sulfonyl chlorides.
Experimental Protocols for Sulfamoyl Chloride Reactions
The following are representative experimental protocols for reactions involving sulfamoyl chlorides, adapted from the literature.
Protocol 1: General Procedure for the Synthesis of Sulfonamides
To a solution of an amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) at 0 °C is added a solution of this compound (1.1 eq.) in the same solvent dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Hydrolysis of a Sulfamoyl Chloride
The sulfamoyl chloride is dissolved in a mixture of an organic solvent (e.g., acetone, dioxane) and water. The reaction progress is monitored by titration of the liberated hydrochloric acid with a standardized solution of sodium hydroxide, or by instrumental methods such as conductivity measurements. The rate constants can be determined by following the change in concentration of the acid over time at a constant temperature.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms for this compound.
Figure 1: Proposed Sₙ2 reaction pathway for this compound with a nucleophile (Nu⁻).
Figure 2: Hypothetical Sₙ1 reaction pathway for this compound.
Figure 3: General experimental workflow for the synthesis of sulfonamides.
Conclusion
The reaction mechanisms of this compound are likely dominated by bimolecular nucleophilic substitution (Sₙ2), particularly in reactions with common nucleophiles such as amines and alcohols. While a dissociative Sₙ1 pathway is a theoretical possibility, current evidence from analogous systems favors an associative mechanism. The choice of solvent and the nature of the nucleophile play a crucial role in modulating the reactivity and mechanistic course. The quantitative data from related compounds and the experimental protocols provided in this guide offer a solid foundation for researchers working with this important class of reagents. Future computational studies focusing specifically on this compound are warranted to provide a more detailed and quantitative understanding of its reaction dynamics.
An In-depth Technical Guide to the Safe Handling of Ethyl(methyl)sulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethyl(methyl)sulfamoyl chloride, a reactive chemical intermediate used in pharmaceutical and chemical synthesis. Given its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.
Chemical Identification and Physical Properties
This compound is a sulfamoyl chloride derivative. While specific quantitative data for this compound is not extensively available, the properties of related sulfamoyl chlorides provide a basis for safe handling procedures.
| Property | Data |
| Molecular Formula | C3H8ClNO2S |
| Molecular Weight | 157.62 g/mol |
| Appearance | Solid[1] |
| CAS Number | 35856-61-2[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosivity and reactivity.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2][3] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[4] |
Signal Word: Danger[2]
Hazard Pictograms:
-
GHS05: Corrosion
-
GHS07: Exclamation Mark[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent contact and inhalation.
| Protection Type | Specification |
| Eye/Face Protection | Chemical splash goggles and a face shield are required.[3] |
| Skin Protection | A flame-retardant lab coat and chemical-resistant gloves (e.g., butyl rubber, Viton®) are essential. Double gloving is recommended. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[3] |
Safe Handling and Storage
Strict protocols for handling and storage must be followed to minimize risks.
Handling:
-
Always work in a well-ventilated chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe vapors or mists.
-
Use compatible, corrosion-resistant tools and equipment.
-
Wash hands thoroughly after handling.[3]
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep containers tightly sealed to prevent moisture contact.
-
Store away from bases, oxidizing agents, and metals.[4]
-
Containers should be stored in a secondary containment tray.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Accidental Release and Disposal
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Do not use combustible materials, such as sawdust, for absorption.
-
Decontaminate the spill area with a suitable neutralizing agent, followed by cleaning with soap and water.
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Do not dispose of down the drain.
-
Contact a licensed professional waste disposal service.
Reactivity and Incompatibility
This compound is a reactive compound.
-
Reactivity with Water: Reacts with water, including moisture in the air, to produce corrosive hydrogen chloride gas and sulfuric acid derivatives.[4][5]
-
Incompatible Materials: Strong bases, strong oxidizing agents, alcohols, and metals.[4]
-
Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive fumes, including hydrogen chloride, oxides of nitrogen, and oxides of sulfur.[3]
Visualizations
Safety and Handling Workflow
Caption: Workflow for the safe handling of this compound.
Representative Experimental Protocol: Sulfonamide Synthesis
Caption: General experimental workflow for sulfonamide synthesis.
References
An In-depth Technical Guide on the Hazards Associated with Ethyl(methyl)sulfamoyl Chloride Exposure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazards associated with exposure to Ethyl(methyl)sulfamoyl chloride. The information is intended for professionals in research and drug development who may handle this compound or similar chemical entities. This document summarizes known hazards, provides guidance on safe handling, and outlines experimental protocols for assessing its toxicological profile.
Executive Summary
This compound is a reactive chemical intermediate. Based on data from structurally related compounds, it is presumed to be a corrosive substance that can cause severe skin burns and eye damage.[1][2] Inhalation, ingestion, or skin contact is likely to be harmful.[1] The high reactivity of the sulfamoyl chloride functional group suggests a potential for covalent modification of biological macromolecules, which can lead to a range of toxicological effects.[3][4] This guide presents available data, infers potential hazards, and provides a framework for the safe handling and experimental evaluation of this compound.
Physicochemical and Toxicological Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 35856-61-2 | [2] |
| Molecular Formula | C₃H₈ClNO₂S | [5] |
| Molecular Weight | 157.62 g/mol | [6] |
| Appearance | Not specified, likely a liquid | - |
| Reactivity | Reacts with water, strong bases, oxidizing agents, alcohols, and amines. | [7] |
Table 1: Physicochemical Properties of this compound.
| Compound | LD50 (Oral, Rat) | LC50 (Inhalation, Rat, 4h) | Hazard Classifications |
| Dimethylsulfamoyl chloride | >300 - 2000 mg/kg | 0.5 - 2 mg/L | Corrosive, Harmful if swallowed, Harmful in contact with skin, Fatal if inhaled |
| Sulfamoyl chloride | Data not available | Data not available | Harmful if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage, Harmful if inhaled |
| N-Methylsulfamoyl chloride | Data not available | Data not available | Harmful if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage, Fatal if inhaled, Suspected of causing cancer |
Table 2: Acute Toxicity Data for Structurally Related Sulfamoyl Chlorides. [1][7][8]
Hazard Identification and Classification
Based on the available data for analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2]
-
Reactivity Hazards: Reacts with water to liberate toxic gas (likely hydrogen chloride).[7]
Exposure Scenarios and First Aid
| Exposure Route | Potential Symptoms | First Aid Measures |
| Inhalation | Severe respiratory tract irritation, coughing, shortness of breath, potential for delayed pulmonary edema. | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Severe skin burns, redness, pain, and blistering. | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Eye Contact | Severe eye burns, redness, pain, and potential for permanent eye damage. | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Severe burns to the mouth, throat, and stomach; pain, nausea, and vomiting. | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2] |
Table 3: Exposure Symptoms and First Aid Measures.
Mechanistic Insights into Toxicity
The primary mechanism of toxicity for this compound is expected to be its high electrophilicity. The sulfonyl chloride moiety is a reactive electrophile that can readily undergo nucleophilic attack by functional groups present in biological macromolecules, such as the amine groups of lysine residues in proteins.[3] This covalent modification, or adduction, of proteins can lead to enzyme inhibition, disruption of cellular signaling, and induction of cellular stress responses.
Caption: Proposed mechanism of this compound toxicity.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the hazards of this compound.
In Vitro Cytotoxicity Assay
This protocol is designed to assess the cytotoxic potential of this compound in a cell-based model.
Caption: Workflow for an in vitro cytotoxicity assessment.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as HepG2 (human liver carcinoma cell line), in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Cell Treatment: Remove the culture medium from the wells and replace it with a medium containing the various concentrations of the test compound. Include appropriate vehicle controls. Incubate for 24 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay. Add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Skin Corrosion Assay (In Vitro)
This protocol utilizes a reconstituted human epidermis (RhE) model to assess the skin corrosion potential of the test substance.
Caption: Workflow for an in vitro skin corrosion assay.
Methodology:
-
Tissue Preparation: Reconstituted human epidermis (RhE) tissues are received and pre-incubated according to the manufacturer's instructions.
-
Application of Test Substance: A defined volume of this compound is applied topically to the surface of the RhE tissue.
-
Exposure: The tissues are exposed to the test substance for defined periods, typically 3 minutes and 1 hour.
-
Rinsing: After the exposure period, the tissues are thoroughly rinsed to remove the test substance.
-
Viability Assessment: Tissue viability is determined using a quantitative method, most commonly the MTT assay. The tissues are incubated with MTT, and the resulting formazan is extracted and quantified spectrophotometrically.
-
Classification: The substance is classified as corrosive if the tissue viability falls below a predefined threshold at either time point, according to established guidelines (e.g., OECD Test Guideline 431).
Eye Irritation Assay (Ex Vivo)
The Bovine Corneal Opacity and Permeability (BCOP) test is a widely used ex vivo method to assess the potential for a chemical to cause severe eye irritation or corrosion.
Methodology:
-
Corneal Excision: Bovine corneas are obtained from freshly slaughtered animals and mounted in a specialized holder.
-
Application of Test Substance: this compound is applied to the epithelial surface of the cornea.
-
Exposure and Rinsing: After a defined exposure time, the cornea is rinsed thoroughly.
-
Opacity Measurement: The opacity of the cornea is measured using an opacitometer before and after exposure.
-
Permeability Measurement: The permeability of the cornea is assessed by measuring the amount of a fluorescent dye (e.g., sodium fluorescein) that passes through the cornea in a set amount of time.
-
Calculation of In Vitro Score: An in vitro irritancy score is calculated based on the changes in opacity and permeability. This score is used to classify the irritancy potential of the substance.
Safe Handling and Personal Protective Equipment (PPE)
Given the presumed corrosive and toxic nature of this compound, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure full body coverage.[7]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[7]
-
-
Handling Procedures:
Conclusion
This compound is a reactive and potentially hazardous chemical. While specific toxicological data is limited, information from structurally similar compounds strongly suggests that it is corrosive and acutely toxic. Researchers and drug development professionals must handle this compound with extreme care, utilizing appropriate engineering controls and personal protective equipment. The experimental protocols outlined in this guide provide a framework for generating the necessary data to fully characterize its toxicological profile and ensure its safe use in a research and development setting.
References
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amadischem.com [amadischem.com]
- 6. N-Ethyl-N-methylsulfamoyl chloride [oakwoodchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using Ethyl(methyl)sulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and diuretic properties. The synthesis of novel sulfonamide derivatives is a critical aspect of drug discovery and development. This document provides detailed application notes and protocols for the synthesis of N-aryl-N-ethyl-N-methylsulfonamides using Ethyl(methyl)sulfamoyl chloride as a key reagent. This method offers a reliable and efficient route to a diverse range of sulfonamides with potential therapeutic applications.
Applications
Sulfonamides synthesized from this compound are of significant interest in drug discovery, particularly as:
-
Antimicrobial Agents: By mimicking the structure of p-aminobenzoic acid (PABA), these sulfonamides can act as competitive inhibitors of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway. This disruption of folate production inhibits bacterial growth.
-
Carbonic Anhydrase Inhibitors: Several sulfonamides are potent inhibitors of carbonic anhydrase isoforms. This activity is crucial in the treatment of glaucoma, altitude sickness, and certain types of epilepsy. By blocking this enzyme, these compounds can reduce the formation of bicarbonate and protons, leading to various physiological effects.
-
Anticancer Agents: Emerging research has highlighted the potential of novel sulfonamide derivatives as antiproliferative agents, targeting various pathways involved in cancer cell growth and survival.
Experimental Protocols
This section provides a detailed protocol for a representative synthesis of an N-aryl-N-ethyl-N-methylsulfonamide from this compound and an aromatic amine.
General Protocol for the Synthesis of N-(4-acetylphenyl)-N-ethyl-N-methylsulfonamide
Materials:
-
This compound (1.0 eq)
-
4-Aminoacetophenone (1.0 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 4-aminoacetophenone (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add pyridine (2.0 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) to the cooled reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (10 mL).
-
Separate the organic layer and wash it sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(4-acetylphenyl)-N-ethyl-N-methylsulfonamide.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various N-aryl-N-ethyl-N-methylsulfonamides using the general protocol described above. The data is based on typical yields and reaction times observed for similar sulfonamide syntheses.
| Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-phenyl-N-ethyl-N-methylsulfonamide | 18 | 85 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-N-ethyl-N-methylsulfonamide | 16 | 92 |
| 4-Chloroaniline | N-(4-chlorophenyl)-N-ethyl-N-methylsulfonamide | 20 | 88 |
| 4-Nitroaniline | N-(4-nitrophenyl)-N-ethyl-N-methylsulfonamide | 24 | 75 |
| 4-Methylaniline | N-(p-tolyl)-N-ethyl-N-methylsulfonamide | 18 | 89 |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of N-aryl-N-ethyl-N-methylsulfonamides.
Caption: General workflow for sulfonamide synthesis.
Signaling Pathway: Carbonic Anhydrase Inhibition
The diagram below depicts the mechanism of action of N-ethyl-N-methylsulfonamides as inhibitors of carbonic anhydrase.
Caption: Inhibition of Carbonic Anhydrase by sulfonamides.
Application Notes and Protocols: Reaction of Ethyl(methyl)sulfamoyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The synthesis of N-substituted sulfonamides is, therefore, a critical process in drug discovery and development. A common and effective method for creating N,N,N'-trisubstituted sulfamides is the reaction of a sulfamoyl chloride with a primary or secondary amine.[4]
This document provides detailed application notes and protocols for the reaction of ethyl(methyl)sulfamoyl chloride with various primary amines. This compound serves as a versatile reagent for introducing the N-ethyl-N-methylsulfamoyl moiety, leading to the formation of N'-substituted-N-ethyl-N-methylsulfamides. These compounds are of interest in medicinal chemistry due to their potential as bioactive molecules.[5] The protocols outlined below offer standardized procedures for synthesizing these target compounds, complete with data on reaction conditions and yields for a range of primary amine substrates.
Data Presentation
The following table summarizes the reaction of this compound with a selection of primary amines under standardized conditions. The data is compiled from generalized procedures for the sulfonylation of primary amines and serves as a representative guide.[4][6]
| Entry | Primary Amine | Product | Solvent | Base | Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzyl-N'-ethyl-N'-methylsulfamide | Dichloromethane (DCM) | Triethylamine (TEA) | 18 | 75-85 |
| 2 | Aniline | N-Ethyl-N'-phenyl-N-methylsulfamide | Tetrahydrofuran (THF) | Pyridine | 12 | 70-80 |
| 3 | 4-Methoxy-aniline | N-Ethyl-N'-(4-methoxyphenyl)-N-methylsulfamide | Dichloromethane (DCM) | Triethylamine (TEA) | 16 | 80-90 |
| 4 | n-Butylamine | N-Butyl-N'-ethyl-N'-methylsulfamide | Tetrahydrofuran (THF) | Triethylamine (TEA) | 12 | 85-95 |
| 5 | Cyclohexyl-amine | N-Cyclohexyl-N'-ethyl-N'-methylsulfamide | Dichloromethane (DCM) | Triethylamine (TEA) | 20 | 70-80 |
Experimental Protocols
General Protocol for the Reaction of this compound with Primary Amines
This protocol describes a general procedure for the synthesis of N'-substituted-N-ethyl-N-methylsulfamides.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq.).
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the reaction mixture via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N'-substituted-N-ethyl-N-methylsulfamide.[6]
Characterization:
The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction of this compound with a Primary Amine
Caption: General reaction mechanism for the synthesis of N'-alkyl-N-ethyl-N-methylsulfamide.
Experimental Workflow for Sulfamide Synthesis
Caption: A typical experimental workflow for the synthesis and purification of N'-alkyl-N-ethyl-N-methylsulfamides.
Role of Sulfonamides in Drug Discovery
Caption: The central role of sulfonamide synthesis in the drug discovery pipeline.
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides: Synthesis and the recent applications in Medicinal Chemistry [ejchem.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of Ethyl(methyl)sulfamoyl Chloride with Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents, including antibacterial, anticonvulsant, and anti-inflammatory drugs. The synthesis of N,N-disubstituted sulfamides through the reaction of a sulfamoyl chloride with a secondary amine is a fundamental and widely utilized transformation. This document provides detailed application notes and a general protocol for the reaction of ethyl(methyl)sulfamoyl chloride with various secondary amines. The methodologies described herein are based on established principles of sulfonamide synthesis and can be adapted for the preparation of diverse compound libraries for screening and lead optimization.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the secondary amine attacks the electrophilic sulfur atom of the sulfamoyl chloride. This is followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards product formation. The choice of base, solvent, and reaction temperature can influence the reaction rate and yield.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the reaction of sulfamoyl chlorides with various secondary amines, based on analogous reactions reported in the literature. These serve as a general guideline for reaction setup and optimization.
| Entry | Secondary Amine | Sulfamoyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | This compound | Triethylamine (Et3N) | Dichloromethane (DCM) | 0 to rt | 12-16 | 85-95 |
| 2 | Morpholine | This compound | Pyridine | Tetrahydrofuran (THF) | rt | 12 | 80-90 |
| 3 | Pyrrolidine | This compound | N,N-Diisopropylethylamine (DIPEA) | Acetonitrile (MeCN) | rt | 10 | 88-96 |
| 4 | N-Methylaniline | This compound | Triethylamine (Et3N) | Dichloromethane (DCM) | rt | 24 | 75-85 |
Note: Yields are indicative and may vary depending on the specific substrate, purity of reagents, and precise reaction conditions.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of N,N-disubstituted sulfamides.
General Signaling Pathway of the Reaction
Caption: Simplified reaction pathway for sulfonamide formation.
Detailed Experimental Protocol
This protocol provides a general method for the reaction of this compound with a secondary amine, using piperidine as an example.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (piperidine, 1.1 eq) and anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Add triethylamine (1.2 eq) to the solution. In a separate dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane. Add the sulfamoyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-ethyl-N-methyl-N',N'-pentamethylenesulfamide.
Safety Precautions:
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Secondary amines can be corrosive and have strong odors. Handle them in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use it only in a fume hood.
-
The reaction can be exothermic. Ensure proper temperature control, especially during the addition of the sulfamoyl chloride.
Application Notes and Protocols for Ethyl(methyl)sulfamoyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl(methyl)sulfamoyl chloride is a valuable reagent in medicinal chemistry, primarily utilized as a building block for the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, attributed to its ability to mimic a peptide bond, act as a hydrogen bond donor and acceptor, and its chemical stability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on kinase inhibitors.
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is the introduction of the N-ethyl-N-methylsulfamoyl group onto amine-containing scaffolds. This moiety is of particular interest in the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in cancer and other diseases.
The N-ethyl-N-methylsulfamoyl group can impart desirable physicochemical properties to a drug candidate, including:
-
Modulation of Lipophilicity: The alkyl groups can influence the overall lipophilicity of the molecule, affecting its solubility, permeability, and pharmacokinetic profile.
-
Establishment of Key Binding Interactions: The sulfonamide core can form crucial hydrogen bonds with amino acid residues in the target protein's active site.
-
Metabolic Stability: The sulfonamide bond is generally resistant to metabolic degradation, contributing to a longer half-life of the drug.
A prominent area of application is in the development of inhibitors for the RAS/RAF/MEK/ERK signaling pathway, which is frequently mutated in various cancers.
Quantitative Data on Related Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| Encorafenib | BRAF V600E | <1 | [1] | ||
| M15 | MEK1 | 10.29 | MDA-MB-231 | 2.76 | [1] |
| M15 | MEK1 | 10.29 | HepG2 | 2.57 | [1] |
| M15 | MEK1 | 10.29 | A549 | 5.40 | [1] |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-N'-ethyl-N'-methylsulfamides
This protocol describes a general method for the reaction of this compound with an aromatic amine to form the corresponding sulfonamide. This is a foundational reaction for incorporating the N-ethyl-N-methylsulfamoyl moiety into a drug scaffold.
Materials:
-
This compound
-
Substituted aniline or heteroaromatic amine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the aniline or heteroaromatic amine (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-N'-ethyl-N'-methylsulfamide.
Representative Protocol: Synthesis of a BRAF Inhibitor Intermediate Analogous to Encorafenib Synthesis
This protocol outlines the synthesis of a key sulfonamide intermediate, analogous to a step in the synthesis of the BRAF inhibitor Encorafenib, but utilizing this compound.
Materials:
-
3-Amino-5-chloro-4-fluorobenzoic acid
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 3-Amino-5-chloro-4-fluorobenzoic acid (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) to the solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or silica gel chromatography to yield 5-chloro-4-fluoro-3-(N-ethyl-N-methylsulfamoylamino)benzoic acid.
Signaling Pathway and Experimental Workflow Diagrams
RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding components of this pathway, particularly BRAF, are common in many cancers. This compound is used to synthesize inhibitors targeting kinases within this pathway.
Caption: The RAS/RAF/MEK/ERK signaling cascade and points of inhibition.
General Experimental Workflow for Sulfonamide Synthesis and Evaluation
This workflow outlines the typical steps involved from the synthesis of a sulfonamide using this compound to its initial biological evaluation.
Caption: Workflow for synthesis and evaluation of sulfonamides.
Conclusion
This compound serves as a key synthetic tool for medicinal chemists, enabling the efficient introduction of the N-ethyl-N-methylsulfamoyl moiety into drug candidates. Its application is particularly relevant in the design of kinase inhibitors for oncology, where the resulting sulfonamides can play a critical role in achieving high potency and favorable drug-like properties. The provided protocols and diagrams offer a foundational guide for researchers to utilize this versatile reagent in their drug discovery efforts.
References
Application Notes: Ethyl(methyl)sulfamoyl Chloride as a Robust Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the protection of amine functionalities is a critical strategy to prevent unwanted side reactions. Sulfonamides are well-regarded as highly stable protecting groups for amines, capable of withstanding a wide array of reaction conditions. Ethyl(methyl)sulfamoyl chloride offers a valuable tool for this purpose, converting primary and secondary amines into their corresponding N-ethyl-N-methylsulfonamides. The resulting tertiary sulfonamide linkage is exceptionally robust, providing reliable protection throughout complex synthetic sequences. This document provides detailed application notes and protocols for the use of this compound as a protecting group for amines.
Key Features
-
High Stability: The N-ethyl-N-methylsulfonamide group is stable to a broad range of reagents and conditions, including acidic and basic hydrolysis, as well as many oxidizing and reducing agents.
-
Versatility: Suitable for the protection of a wide variety of primary and secondary amines.
-
Robust Protection: The stability of the sulfonamide bond ensures the integrity of the protected amine during subsequent synthetic transformations.
Applications
The ethyl(methyl)sulfamoyl group is particularly useful in:
-
Complex Molecule Synthesis: In lengthy synthetic routes where other protecting groups might be labile, the robustness of the sulfonamide is a significant advantage.
-
Pharmaceutical Drug Development: The sulfonamide moiety is a common feature in many bioactive molecules, and its use as a protecting group is a well-established strategy.
-
Agrochemical Synthesis: Similar to pharmaceuticals, the synthesis of complex agrochemicals often requires the use of stable protecting groups.
Reaction Mechanisms and Workflows
The protection of amines with this compound proceeds via a nucleophilic substitution reaction. The deprotection, or cleavage of the N-S bond, typically requires strong reducing agents or harsh acidic conditions due to the stability of the sulfonamide.
Caption: General workflow for amine protection and deprotection.
Protection of an Amine with this compound
The formation of the N-ethyl-N-methylsulfonamide is typically a straightforward reaction.
Caption: Protection of a primary or secondary amine.
Experimental Protocols
Protocol 1: Protection of a Primary Amine (e.g., Benzylamine)
Materials:
-
Benzylamine
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzyl-N-ethyl-N-methylsulfamide.
Protocol 2: Deprotection of N-Ethyl-N-methylsulfonamide (Reductive Cleavage)
Reductive cleavage is a common method for the deprotection of sulfonamides. Conditions using samarium(II) iodide or magnesium in methanol are often effective.
Caption: Reductive cleavage deprotection pathway.
Materials:
-
N-protected amine (N-ethyl-N-methylsulfonamide derivative)
-
Magnesium turnings (activated)
-
Methanol (anhydrous)
-
Ammonium chloride (NH₄Cl) solution (saturated)
Procedure:
-
To a solution of the N-protected amine (1.0 eq) in anhydrous methanol, add activated magnesium turnings (10-20 eq).
-
Sonicate the mixture at room temperature or gently reflux.
-
Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously quench with saturated NH₄Cl solution.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or crystallization to yield the deprotected amine.
Data Summary
The following tables provide illustrative data for the protection and deprotection reactions. Actual yields and reaction times may vary depending on the specific substrate.
Table 1: Protection of Various Amines with this compound
| Entry | Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Pyridine | DCM | 16 | ~90 |
| 2 | Aniline | Triethylamine | THF | 24 | ~85 |
| 3 | Diethylamine | Pyridine | DCM | 20 | ~88 |
| 4 | Piperidine | Triethylamine | THF | 18 | ~92 |
Table 2: Deprotection of N-Ethyl-N-methylsulfonamides
| Entry | Protected Amine | Deprotection Method | Time (h) | Yield (%) |
| 1 | N-Benzyl-N-ethyl-N-methylsulfamide | Mg / MeOH | 12 | ~75 |
| 2 | N-Phenyl-N-ethyl-N-methylsulfamide | SmI₂ / THF | 8 | ~80 |
| 3 | N,N-Diethyl-N'-ethyl-N'-methylsulfamide | Na/Naphthalene | 6 | ~70 |
Troubleshooting
-
Low Yield in Protection Step: Ensure all reagents and solvents are anhydrous. The amine may be of low nucleophilicity; consider using a stronger, non-nucleophilic base or higher reaction temperatures.
-
Incomplete Deprotection: The N-S bond is notoriously stable. Increase the excess of the reducing agent and/or the reaction temperature and time. Ensure the magnesium is properly activated if using the Mg/MeOH method. For very resistant substrates, harsher methods like sodium in liquid ammonia may be required, though with potential for reduced functional group tolerance.
-
Side Reactions: During deprotection, other functional groups in the molecule may be sensitive to the reaction conditions. It is crucial to consider the compatibility of all functional groups present in the substrate with the chosen deprotection method.
Note: As this compound is not a commonly cited protecting group, the protocols provided are based on established procedures for analogous sulfonyl chlorides and sulfonamides. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Application Notes and Protocols for the Deprotection of Ethyl(methyl)sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are widely utilized as protecting groups for amines in organic synthesis due to their stability under a variety of reaction conditions. The ethyl and methylsulfonamide groups, in particular, offer robust protection. However, the efficient and selective cleavage of these sulfonamides is a critical step in many synthetic routes, especially in the context of complex molecule synthesis and drug development where mild reaction conditions are often required to preserve other functional groups. These application notes provide detailed protocols and comparative data for key methods used in the deprotection of ethyl(methyl)sulfonamides, focusing on reductive cleavage and acidic hydrolysis techniques.
Deprotection Methodologies
Several methods have been developed for the deprotection of sulfonamides. The choice of method often depends on the substrate's functional group tolerance and the desired reaction conditions. This document focuses on three prominent and effective methods:
-
Reductive Cleavage with Magnesium in Methanol (Mg/MeOH): A cost-effective and operationally simple method that utilizes a readily available metal reductant.
-
Reductive Cleavage with Samarium(II) Iodide (SmI₂): A powerful single-electron transfer reagent known for its high chemoselectivity and mild reaction conditions.
-
Acidic Hydrolysis with Trifluoromethanesulfonic Acid (TfOH): A strong acid-mediated approach suitable for certain substrates, particularly N-arylsulfonamides.
Quantitative Data Summary
The following tables summarize quantitative data for the deprotection of various N-alkyl and N-arylsulfonamides, which serve as representative examples for the deprotection of ethyl(methyl)sulfonamides.
Table 1: Deprotection of Sulfonamides using Magnesium in Methanol (Mg/MeOH)
| Substrate (N-Sulfonyl Group) | Amine Product | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| Benzo-fused cyclic sulfonamide | 3-Aryl pyrrolidine | 35 equiv. Mg, MeOH, 50 °C | 15 h | Good | [1][2] |
| N-Tosylsulfonamide | Protected diamine | Mg, MeOH | Not specified | Efficient | [1][2] |
| Benzo-fused cyclic sulfonamide | 2-Aryl pyrrole | 36 equiv. Mg, I₂ (cat.), MeOH, 50 °C | 15 h | 72 | [1] |
Table 2: Deprotection of Sulfonamides using Samarium(II) Iodide (SmI₂)
| Substrate (N-Sulfonyl Group) | Amine Product | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| N-p-Toluenesulfonyl amides | Primary amines | TFAA, SmI₂, -78 °C | Not specified | Good to Excellent | |
| N-Arylsulfonylamines | Corresponding amines | Excess SmI₂, THF/DMPU | Not specified | Good | [3][4] |
| N-Sulfonyl amides | Acyclic and cyclic amides | SmI₂, THF, Room Temp. | Not specified | Reasonable to Excellent | [3] |
| Complex N-methylsulfonamide | Des-methylated metabolite | Reductive N-S cleavage followed by treatment with NH₄OH and iodine | Not specified | Not specified |
Table 3: Deprotection of N-Arylsulfonamides using Trifluoromethanesulfonic Acid (TfOH)
| Substrate (N-Sulfonyl Group) | Amine Product | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| Neutral or electron-deficient N-arylsulfonamides | Corresponding amines | Near-stoichiometric TfOH, Moderate Temp. | Not specified | High | [5] |
| Secondary sulfonamides | Corresponding amines | TfOH | Not specified | 97 |
Experimental Protocols
Protocol 1: General Procedure for Deprotection using Magnesium in Methanol (Mg/MeOH)
This protocol is adapted from a general procedure for Mg-MeOH-mediated sulfonamide reduction.[1][2]
Materials:
-
Ethyl(methyl)sulfonamide substrate
-
Methanol (MeOH), anhydrous
-
Magnesium (Mg) turnings or powder, oven-dried
-
Iodine (I₂), crystal (optional, as an activator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
Procedure:
-
Dissolve the ethyl(methyl)sulfonamide substrate (1.0 equiv) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. The amount of methanol should be sufficient to dissolve the substrate (e.g., 0.1 M concentration).
-
To the stirred solution, add oven-dried magnesium turnings or powder (e.g., 35 equiv).
-
(Optional) Add a single crystal of iodine to activate the magnesium surface.
-
Stir the reaction mixture at room temperature or heat to 50 °C under a reflux condenser. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight (e.g., 15 hours).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until the evolution of gas ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine product.
-
Purify the crude product by flash column chromatography, crystallization, or distillation as required.
Protocol 2: General Procedure for Deprotection using Samarium(II) Iodide (SmI₂)
This protocol is a general representation of the SmI₂-mediated deprotection of sulfonamides.
Materials:
-
Ethyl(methyl)sulfonamide substrate
-
Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M), freshly prepared or commercial
-
Tetrahydrofuran (THF), anhydrous
-
An appropriate proton source (e.g., methanol, water)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or other suitable glassware for inert atmosphere reactions
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the ethyl(methyl)sulfonamide substrate (1.0 equiv) in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., room temperature or -78 °C).
-
Slowly add the samarium(II) iodide solution in THF (typically 2.5-4.0 equiv) to the stirred solution of the substrate via syringe. The characteristic deep blue or green color of the SmI₂ solution should disappear as it reacts.
-
After the addition is complete, allow the reaction to stir at the same temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a proton source (e.g., a few drops of water or methanol), followed by saturated aqueous sodium thiosulfate to remove any residual iodine.
-
Allow the mixture to warm to room temperature and dilute with ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amine product.
-
Purify the crude product by appropriate methods such as flash column chromatography.
Visualizations
General Workflow for Reductive Deprotection
Caption: General experimental workflow for the reductive deprotection of sulfonamides.
Proposed Mechanism for Reductive Cleavage
Caption: Simplified mechanism of reductive N-S bond cleavage in sulfonamides.
Conclusion
The deprotection of ethyl(methyl)sulfonamides can be effectively achieved using various methodologies. Reductive cleavage with Mg/MeOH offers an economical and straightforward approach, while SmI₂ provides a milder and highly chemoselective alternative suitable for complex substrates with sensitive functional groups. Acidic hydrolysis with TfOH can also be employed, particularly for N-arylsulfonamides. The choice of the deprotection strategy should be carefully considered based on the specific requirements of the synthetic route, including functional group compatibility, scalability, and reagent availability. The protocols and data presented herein serve as a valuable resource for researchers in the planning and execution of these critical deprotection steps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 5. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
Application Notes and Protocols: Ethyl(methyl)sulfamoyl Chloride in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl(methyl)sulfamoyl chloride as a versatile reagent in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. While direct literature on this compound is limited, this document extrapolates from the well-established chemistry of analogous N,N-dialkylsulfamoyl chlorides, such as N,N-dimethylsulfamoyl chloride, to provide representative protocols and applications.
Introduction
This compound, with the chemical structure C₃H₈ClNO₂S, is a reactive sulfonylating agent. Its utility in organic synthesis stems from the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack by amines, anilines, and other nucleophiles. This reactivity is harnessed to construct sulfonamide linkages, which can be key pharmacophores or intermediates in the synthesis of complex heterocyclic systems. The presence of both an ethyl and a methyl group on the nitrogen atom provides a specific steric and electronic profile that can influence the reactivity and properties of the resulting molecules.
Heterocyclic compounds containing the N,N-dialkylsulfamoyl moiety are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and acetylcholinesterase inhibitory properties.[1]
Applications in Heterocyclic Synthesis
This compound is a valuable building block for the synthesis of a variety of heterocyclic scaffolds. The primary application involves the reaction with bifunctional nucleophiles, where the sulfamoyl chloride first reacts to form a sulfonamide, followed by an intramolecular cyclization to yield the heterocyclic ring.
Synthesis of Benzimidazoles
N,N-dialkylsulfamoyl chlorides can be used to introduce a sulfamoyl group onto a benzimidazole ring system. This reaction typically proceeds by the nucleophilic attack of a nitrogen atom of the benzimidazole on the sulfonyl chloride.
Representative Reaction Scheme:
Caption: Synthesis of a substituted benzimidazole.
Synthesis of 1,2,4-Thiadiazine 1,1-Dioxides
While not directly reported with this compound, a plausible synthetic route to 1,2,4-thiadiazinane 1,1-dioxides involves the reaction of an N-ethyl-N-methyl-β-aminoethanesulfonamide with a methylene donor. The precursor sulfonamide could potentially be synthesized from this compound and a suitable amino alcohol derivative followed by further manipulations. The cyclization step is a key transformation in forming this class of heterocycles.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for 1,2,4-thiadiazinane 1,1-dioxide synthesis.
Experimental Protocols
The following are representative protocols adapted from literature procedures for analogous N,N-dialkylsulfamoyl chlorides.[2] Researchers should optimize these conditions for this compound.
Protocol 1: Synthesis of 1-(N-Ethyl-N-methylsulfamoyl)-5,6-dimethoxybenzimidazole
Materials:
-
5,6-Dimethoxybenzimidazole
-
This compound
-
Triethylamine
-
Dichloroethane, anhydrous
-
Saturated aqueous sodium hydrogen carbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
n-Hexane
Procedure:
-
To a stirred suspension of 5,6-dimethoxybenzimidazole (1.0 eq) in anhydrous dichloroethane, add this compound (1.0 eq).
-
Cool the mixture in an ice bath and add triethylamine (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium hydrogen carbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) to afford the desired product.
Quantitative Data
The following table summarizes representative reaction conditions and yields for the synthesis of heterocyclic compounds using N,N-dialkylsulfamoyl chlorides, which can serve as a starting point for optimization with this compound.
| Heterocycle Class | Reagents | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzimidazole | 5,6-dimethoxybenzimidazole, N,N-dimethylsulfamoyl chloride | Dichloroethane | Triethylamine | RT | 24 | ~85 | Adapted from[2] |
| 1,2,4-Thiadiazinane 1,1-dioxide | β-aminoethane sulfonamide, Formaldehyde | Ethanol | Acetic acid (cat.) | 90 (MW) | 0.1 | 68-83 | [3] |
Note: Yields are highly substrate-dependent and require optimization.
Safety Precautions
This compound is expected to be a reactive and potentially corrosive compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
Conclusion
This compound is a promising reagent for the synthesis of a variety of heterocyclic compounds. By leveraging its reactivity with binucleophilic partners, novel molecular scaffolds with potential applications in drug discovery and materials science can be accessed. The provided protocols, adapted from the chemistry of analogous sulfamoyl chlorides, offer a solid foundation for researchers to explore the synthetic utility of this specific reagent. Further investigation into the biological activities of the resulting heterocyclic compounds is warranted.
References
Application Notes and Protocols for Ethyl(methyl)sulfamoyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for specific reactions utilizing ethyl(methyl)sulfamoyl chloride and its derivatives. The following sections outline the synthesis of N-substituted sulfamides, which are of significant interest in medicinal chemistry due to their diverse biological activities. The protocols are based on established synthetic methodologies and are intended to serve as a practical guide for laboratory work.
Application Note 1: Synthesis of N-Alkyl-N'-hydroxysulfamides
This compound and related N-substituted sulfamoyl chlorides are valuable reagents for the synthesis of complex sulfamides. A key application lies in the preparation of N-hydroxysulfamides, a class of compounds that are structurally analogous to N-hydroxyureas and N-hydroxysulfonamides, known for their wide range of biological activities. These compounds have shown potential as potent inhibitors of enzymes such as carbonic anhydrase and carboxypeptidase A.
The synthetic strategy often involves the use of a protected form of the sulfamoyl chloride, which is then reacted with a protected hydroxylamine. Subsequent alkylation and deprotection steps allow for the introduction of various substituents, leading to a diverse library of N-hydroxysulfamides.
Experimental Workflow: Synthesis of N-Hydroxysulfamides
The following diagram outlines the general workflow for the synthesis of N-hydroxysulfamides, starting from a protected sulfamoyl chloride.
Caption: General workflow for N-hydroxysulfamide synthesis.
Protocol 1: Synthesis of N-[tert-butoxycarbonyl]-N-(ethyl)-N'-(methyl)-N'-[(tert-butyldimethyl)silyloxy]-sulfamide
This protocol details the synthesis of a protected sulfamide intermediate, which can be further modified and deprotected to yield the desired N-hydroxysulfamide. The reaction involves the ethylation of a precursor sulfamide.[1]
Reaction Scheme:
An N-Boc and O-TBDMS protected sulfamide is reacted with ethyl iodide in the presence of a base to introduce the ethyl group onto the nitrogen atom.
Materials and Reagents:
-
N-(tert-butoxycarbonyl)-N'-methyl-N'-[(tert-butyldimethyl)silyloxy]-sulfamide (1a)
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl iodide (CH₃CH₂I)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Experimental Procedure:
-
To a solution of N-(tert-butoxycarbonyl)-N'-methyl-N'-[(tert-butyldimethyl)silyloxy]-sulfamide (1a) (0.150 g, 0.44 mmol) in anhydrous acetonitrile (5 mL), add anhydrous potassium carbonate (0.073 g, 0.53 mmol) and ethyl iodide (0.082 g, 0.53 mmol).
-
Heat the reaction mixture at reflux for 4 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL).
-
Wash the organic layer sequentially with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash silica gel chromatography to obtain the desired product.
Quantitative Data:
| Compound | Starting Material (mmol) | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| N-[tert-butoxycarbonyl]-N-(ethyl)-N'-(methyl)-N'-[(tert-butyldimethyl)silyloxy]-sulfamide | 0.44 | K₂CO₃, CH₃CH₂I | Acetonitrile | 4 | 75 |
Protocol 2: Deprotection to form N-(ethyl)-N'-(methyl)-N'-(hydroxy)sulfamide
This protocol describes the two-step deprotection of the previously synthesized sulfamide to yield the final N-hydroxysulfamide product.[1]
Reaction Scheme:
The Boc and TBDMS protecting groups are sequentially removed using acidic conditions.
Materials and Reagents:
-
N-[tert-butoxycarbonyl]-N-(ethyl)-N'-(methyl)-N'-[(tert-butyldimethyl)silyloxy]-sulfamide
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
15% Hydrochloric acid in methanol
Experimental Procedure:
Step 1: Boc Deprotection
-
To a solution of N-[tert-butoxycarbonyl]-N-(ethyl)-N'-(methyl)-N'-[(tert-butyldimethyl)silyloxy]-sulfamide (0.29 g, 0.79 mmol) in anhydrous dichloromethane (10 mL), add trifluoroacetic acid (0.9 mL, 3.60 mmol) at room temperature.
-
Stir the reaction mixture for 1.5 hours.
-
Remove the solvent under reduced pressure to yield the Boc-deprotected intermediate, which is used in the next step without further purification.
Step 2: TBDMS Deprotection
-
Stir the Boc-deprotected compound (0.177 g) with 15% hydrochloric acid in methanol (3 mL) at room temperature.
-
Monitor the reaction by TLC until completion.
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify as necessary to obtain N-(ethyl)-N'-(methyl)-N'-(hydroxy)sulfamide.
Quantitative Data:
| Step | Starting Material (mmol) | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| Boc Deprotection | 0.79 | Trifluoroacetic acid | Dichloromethane | 1.5 | 99 |
| TBDMS Deprotection | - | 15% HCl in Methanol | Methanol | - | High |
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression from the starting materials to the final deprotected product.
Caption: Synthetic pathway to N-(ethyl)-N'-(methyl)-N'-(hydroxy)sulfamide.
References
Application Notes and Protocols for the Scale-up Synthesis of Sulfonamides with Ethyl(methyl)sulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N,N-disubstituted sulfonamides, focusing on the use of ethyl(methyl)sulfamoyl chloride as a key reagent for introducing the N-ethyl-N-methylsulfamoyl moiety. This functional group is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The following application note outlines a general, scalable laboratory procedure, including reaction setup, execution, work-up, and purification. Quantitative data is presented in tabular format, and key processes are visualized using workflow and mechanism diagrams.
Introduction
Sulfonamides are a cornerstone functional group in pharmacology, found in a wide array of therapeutic agents, including antibacterial, anticonvulsant, and diuretic drugs. The classical and most robust method for their synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is characterized by high yields and broad substrate compatibility.
N,N-disubstituted sulfonamides, such as those derived from this compound, offer specific steric and electronic properties that can be leveraged in drug design to modulate potency, selectivity, and pharmacokinetic profiles. This protocol details a representative scale-up synthesis using benzylamine as a model substrate to yield N-benzyl-N-ethyl-N-methylsulfonamide. The methodology can be adapted for various primary and secondary amines.
General Reaction Scheme
The synthesis proceeds via a nucleophilic addition-elimination reaction, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. A tertiary amine base, such as triethylamine, is typically used to neutralize the hydrogen chloride (HCl) byproduct.
Reaction: Amine + this compound → N-Substituted-N-ethyl-N-methylsulfonamide
Experimental Protocol: Scale-up Synthesis of N-Benzyl-N-ethyl-N-methylsulfonamide
This protocol describes the synthesis on a 100 mmol scale. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Materials and Equipment
Reagents:
-
Benzylamine (≥99%)
-
This compound (≥97%)
-
Triethylamine (TEA, ≥99.5%, dried over KOH)
-
Dichloromethane (DCM, ACS grade, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes (ACS grade)
-
Ethyl Acetate (ACS grade)
Equipment:
-
1 L three-neck round-bottom flask or jacketed reactor
-
Mechanical stirrer
-
Thermometer or thermocouple probe
-
500 mL dropping funnel
-
Inert gas inlet (Nitrogen or Argon)
-
Ice-water bath
-
1 L separatory funnel
-
Rotary evaporator
-
Glassware for filtration and crystallization
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Reagent Preparation and Quantities
Quantitative data for the model reaction are summarized in Table 1.
Table 1: Reagent Quantities and Physicochemical Properties for Model Synthesis
| Reagent | Formula | MW ( g/mol ) | Equivalents | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| Benzylamine | C₇H₉N | 107.15 | 1.0 | 0.10 | 10.72 | 10.9 | 0.983 |
| This compound | C₃H₈ClNO₂S | 157.62 | 1.05 | 0.105 | 16.55 | ~11.8 | ~1.4 |
| Triethylamine | (C₂H₅)₃N | 101.19 | 1.2 | 0.12 | 12.14 | 16.7 | 0.726 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | - | 400 | 1.33 |
Note: Density for this compound is estimated based on similar compounds.
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the 1 L three-neck flask with a mechanical stirrer, thermometer, and a dropping funnel. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Charging: To the flask, add dichloromethane (400 mL),
Application Notes and Protocols: Ethyl(methyl)sulfamoyl Chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl(methyl)sulfamoyl chloride as a key intermediate in the synthesis of modern agrochemicals, particularly focusing on a representative sulfonylurea herbicide. Detailed protocols, quantitative data, and pathway visualizations are provided to guide researchers in the potential applications of this versatile chemical building block.
Introduction
This compound is a valuable reagent in the synthesis of sulfonylurea herbicides. These herbicides are a critical class of agrochemicals known for their high efficacy at low application rates and their specific mode of action. The sulfamoyl chloride group provides a reactive site for the construction of the sulfonylurea bridge, which is essential for the herbicidal activity of these compounds.
This document outlines the synthesis of a representative sulfonylurea herbicide, tentatively named "Ethamethylsulfuron," using this compound as a key starting material. The protocol and data presented are illustrative of the synthetic strategies employed for this class of compounds.
Application: Synthesis of "Ethamethylsulfuron," a Novel Sulfonylurea Herbicide
The synthesis of Ethamethylsulfuron from this compound involves a two-step process. The first step is the reaction of this compound with a heterocyclic amine, such as 2-amino-4,6-dimethoxypyrimidine, to form a sulfonamide intermediate. This is followed by the reaction of the sulfonamide with a phenyl isocyanate to create the final sulfonylurea structure.
Experimental Workflow
The following diagram illustrates the general synthetic workflow for the production of Ethamethylsulfuron.
Caption: Synthetic workflow for Ethamethylsulfuron.
Quantitative Data
The following table summarizes the representative quantitative data for the two-step synthesis of Ethamethylsulfuron.
| Step | Reaction | Reactants | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| 1 | Sulfonamide Formation | This compound, 2-Amino-4,6-dimethoxypyrimidine | N-((4,6-dimethoxypyrimidin-2-yl)-N-ethyl-N-methylsulfamide | 85-95 | >98 |
| 2 | Sulfonylurea Bridge Formation | N-((4,6-dimethoxypyrimidin-2-yl)-N-ethyl-N-methylsulfamide, Phenyl Isocyanate | Ethamethylsulfuron | 80-90 | >99 |
Experimental Protocols
Protocol 1: Synthesis of N-((4,6-dimethoxypyrimidin-2-yl)-N-ethyl-N-methylsulfamide (Intermediate)
-
Reaction Setup: To a stirred solution of 2-amino-4,6-dimethoxypyrimidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous acetonitrile (10 mL per gram of aminopyrimidine) at 0 °C, add a solution of this compound (1.05 equivalents) in anhydrous acetonitrile dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol/water to afford the pure N-((4,6-dimethoxypyrimidin-2-yl)-N-ethyl-N-methylsulfamide as a white solid.
Protocol 2: Synthesis of Ethamethylsulfuron
-
Reaction Setup: To a stirred suspension of N-((4,6-dimethoxypyrimidin-2-yl)-N-ethyl-N-methylsulfamide (1.0 equivalent) and 1,8-Diazabicycloundec-7-ene (DBU) (1.1 equivalents) in anhydrous dichloromethane (15 mL per gram of sulfonamide) at room temperature, add phenyl isocyanate (1.05 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, wash the mixture with 1N HCl (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethamethylsulfuron as a white crystalline solid.
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides, including the representative Ethamethylsulfuron, act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.
Signaling Pathway
The following diagram illustrates the mechanism of action of Ethamethylsulfuron.
Troubleshooting & Optimization
Technical Support Center: Reactions with Ethyl(methyl)sulfamoyl Chloride
Welcome to the technical support center for Ethyl(methyl)sulfamoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during reactions with this reagent. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may face in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Low or No Yield of the Desired Sulfonamide
Question: I am reacting this compound with my amine of interest, but I am observing a low yield or no formation of the desired N-ethyl-N-methylsulfonamide. What are the potential causes and how can I improve my yield?
Answer:
Low or no yield in sulfonamide synthesis with this compound can stem from several factors, primarily related to the reactivity of the sulfamoyl chloride and the reaction conditions.
Potential Causes and Solutions:
-
Hydrolysis of this compound: This is the most common side reaction. This compound is highly sensitive to moisture and can rapidly hydrolyze to ethyl(methyl)sulfamic acid, which is unreactive towards your amine.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
-
Inadequate Base: A base is typically required to neutralize the HCl generated during the reaction. If the base is too weak, not present in sufficient quantity, or added incorrectly, the reaction mixture can become acidic, protonating the amine nucleophile and rendering it unreactive.
-
Solution: Use at least one equivalent of a non-nucleophilic organic base such as triethylamine or diisopropylethylamine (DIPEA). For less nucleophilic amines, a stronger base like pyridine may be necessary. Ensure the base is added to the amine before the introduction of the sulfamoyl chloride.
-
-
Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly or not at all under standard conditions.
-
Solution: Increase the reaction temperature. Be aware that higher temperatures can also promote side reactions, so optimization is key. Consider using a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate. In some cases, using a stronger base or a catalyst may be necessary.
-
-
Incorrect Order of Addition: The order in which reagents are added can significantly impact the outcome.
-
Solution: A common and effective procedure is to dissolve the amine and the base in an appropriate anhydrous solvent, cool the mixture (e.g., to 0 °C), and then add the this compound dropwise as a solution in the same solvent.
-
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
To a stirred solution of the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
FAQ 2: Presence of Multiple Products or Impurities
Question: My reaction with this compound results in a complex mixture of products. What are the likely side products and how can I minimize their formation?
Answer:
The formation of multiple products is often due to side reactions involving the sulfamoyl chloride or subsequent reactions of the desired product.
Common Side Products and Prevention:
-
Ethyl(methyl)sulfamic Acid: As mentioned in FAQ 1, this is the product of hydrolysis. Its presence indicates moisture in the reaction.
-
Prevention: Follow the recommendations for anhydrous conditions outlined in FAQ 1.
-
-
Over-sulfonylation of Primary Amines: If your substrate is a primary amine, it is possible for the initially formed sulfonamide to be deprotonated by the base and react with a second molecule of this compound, leading to a bis-sulfonated product.
-
Prevention: Use a controlled amount of this compound (typically 1.0-1.1 equivalents). Add the sulfamoyl chloride slowly to the reaction mixture to avoid localized high concentrations.
-
-
Reaction with Solvent: In some cases, the solvent can react with the sulfamoyl chloride, especially at elevated temperatures. For example, alcoholic solvents will react to form sulfonates.
-
Prevention: Choose an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile for the reaction.
-
Troubleshooting Workflow for Unexpected Side Products
Caption: Logical workflow for identifying and addressing common side products.
FAQ 3: Difficulties in Product Purification
Question: I am struggling to purify my N-ethyl-N-methylsulfonamide product. What are the recommended purification methods?
Answer:
The purification of N-ethyl-N-methylsulfonamides can be challenging due to their physical properties and the nature of potential impurities.
Purification Strategies:
-
Aqueous Work-up: Before attempting chromatography or recrystallization, a thorough aqueous work-up is crucial.
-
Procedure:
-
After quenching the reaction, wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess amine and base.
-
Follow with a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.
-
Finally, wash with brine to remove residual water before drying the organic layer.
-
-
-
Flash Column Chromatography: This is a common and effective method for purifying sulfonamides.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the specific properties of your compound. For more polar sulfonamides, adding a small amount of methanol to the mobile phase may be necessary.
-
-
Recrystallization: If the product is a solid, recrystallization can be an excellent method to obtain highly pure material.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for sulfonamides include:
-
Ethanol/water
-
Isopropanol/water
-
Ethyl acetate/hexanes
-
Toluene
-
-
Table 1: Typical Purification Parameters for N-Aryl-N-ethyl-N-methylsulfonamides
| Purification Method | Typical Parameters | Expected Outcome |
| Flash Column Chromatography | Stationary Phase: Silica GelMobile Phase: 10-50% Ethyl Acetate in Hexanes | Removal of non-polar and highly polar impurities. |
| Recrystallization | Solvent System: Ethanol/Water or Ethyl Acetate/HexanesProcedure: Dissolve in minimum hot solvent, cool slowly | High purity crystalline solid.[1] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of sulfonamides using sulfamoyl chlorides. Please note that specific results will vary depending on the substrate.
Table 2: General Reaction Parameters for Sulfonamide Synthesis
| Parameter | Typical Conditions | Notes |
| Temperature | 0 °C to room temperature | Higher temperatures may be required for less reactive amines, but can also increase the rate of side reactions. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS). |
| Solvent | Anhydrous DCM, THF, Acetonitrile, Pyridine | The choice of solvent can influence reaction rates; polar aprotic solvents can accelerate the reaction.[2] |
| Base | Triethylamine, DIPEA, Pyridine (1.2 - 2.0 eq.) | The basicity and nucleophilicity of the base should be considered to avoid side reactions. |
| Expected Yield | 60 - 95% | Yields are highly dependent on the nucleophilicity of the amine and the strictness of anhydrous conditions. |
Signaling Pathways and Experimental Workflows
Diagram: General Reaction Pathway for Sulfonamide Formation
Caption: The reaction of an amine with this compound.
Diagram: Workflow for Optimizing a Low-Yield Reaction
References
Technical Support Center: Ethyl(methyl)sulfamoyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of Ethyl(methyl)sulfamoyl chloride in chemical synthesis. The focus is on identifying and mitigating common side reactions with various nucleophiles to improve reaction outcomes and product yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected reaction of this compound with different nucleophiles?
This compound is a reactive electrophile designed for sulfamoylation reactions. The sulfur atom is electron-deficient and susceptible to attack by nucleophiles. The primary reaction involves the displacement of the chloride, which is an excellent leaving group, by a nucleophile (Nu-H) to form a new sulfur-nucleophile bond.
-
With Primary/Secondary Amines: The reaction yields N-substituted N-ethyl-N-methylsulfamides.[1][2]
-
With Alcohols/Phenols: The reaction produces sulfamate esters.[3][4]
-
With Thiols: The reaction forms thiosulfonate esters. Thiols are generally very reactive nucleophiles.[5]
References
Hydrolysis of Ethyl(methyl)sulfamoyl chloride as a side reaction
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of ethyl(methyl)sulfamoyl chloride, with a specific focus on managing its hydrolysis as a common side reaction in synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when using this compound?
The primary side reaction is hydrolysis, where the this compound reacts with water to form ethyl(methyl)sulfamic acid and hydrochloric acid. This reaction is often rapid and can significantly reduce the yield of the desired product. The sulfonyl chloride group is highly reactive and susceptible to nucleophilic attack by water.
Q2: How can I detect the hydrolysis of this compound in my reaction?
Hydrolysis can be detected by several methods:
-
Chromatographic Analysis (TLC, LC-MS): The appearance of a new, more polar spot on a TLC plate or a new peak in the LC-MS chromatogram corresponding to the mass of ethyl(methyl)sulfamic acid can indicate hydrolysis.
-
pH Change: The formation of hydrochloric acid during hydrolysis will decrease the pH of the reaction mixture.
-
NMR Spectroscopy: 1H NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of the hydrolysis product.
Q3: What are the general best practices to minimize the hydrolysis of this compound?
To minimize hydrolysis, it is crucial to maintain anhydrous (dry) reaction conditions. This includes using dry solvents, freshly dried reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q4: Can the choice of base influence the stability of this compound?
Yes, the choice of base is important. While a base is typically required to scavenge the HCl produced during the desired reaction, strong bases such as sodium hydride (NaH) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been reported to cause decomposition of sulfamoyl chlorides.[2] Tertiary amine bases like triethylamine are commonly used.[3]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
Issue 1: Low Yield of the Desired Product and Presence of a Major Polar Impurity
Possible Cause: Significant hydrolysis of the this compound.
Troubleshooting Steps:
-
Verify Anhydrous Conditions:
-
Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) before use.
-
Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Dry all solid reagents, if applicable, before adding them to the reaction.
-
-
Inert Atmosphere:
-
Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[1]
-
-
Order of Reagent Addition:
-
Add the amine or alcohol nucleophile to the reaction mixture before the this compound. This ensures the desired nucleophile is present to react preferentially over any trace amounts of water.
-
-
Temperature Control:
-
Running the reaction at lower temperatures (e.g., 0 °C or -15 °C) can help to slow down the rate of hydrolysis relative to the desired reaction.[4]
-
-
Solvent Selection:
-
Consider using N,N-dimethylacetamide (DMA) as a solvent or co-solvent. DMA can act as a nucleophilic catalyst and accelerate the desired sulfamoylation reaction, potentially outcompeting the hydrolysis side reaction.[2]
-
Issue 2: Decomposition of this compound
Possible Cause: Use of an inappropriate base.
Troubleshooting Steps:
-
Base Selection:
-
Avoid strong, non-nucleophilic bases like DBU or strong bases like NaH, which can promote decomposition.[2]
-
Use a tertiary amine base such as triethylamine or diisopropylethylamine.
-
-
Stoichiometry of the Base:
-
Use the appropriate stoichiometry of the base. An excess of a strong base may lead to undesired side reactions.
-
Data Presentation
The following table summarizes the qualitative impact of various experimental parameters on the rate of hydrolysis of this compound.
| Parameter | Impact on Hydrolysis Rate | Recommendation for Minimizing Hydrolysis |
| Water Content | Increases | Maintain strictly anhydrous conditions. |
| Temperature | Increases | Conduct the reaction at a lower temperature (e.g., 0 °C). |
| Solvent Polarity | Generally increases in protic solvents | Use aprotic solvents. Consider DMA to accelerate the desired reaction. |
| pH | Increases in neutral to basic aqueous conditions | Maintain anhydrous conditions; if an aqueous workup is necessary, use acidic conditions if the product is stable. |
| Reaction Time | Increases with prolonged exposure to moisture | Minimize reaction time where possible. |
Experimental Protocols
General Protocol for Sulfamoylation with Minimized Hydrolysis
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine to form a sulfamide, while minimizing the risk of hydrolysis.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (DCM) or N,N-dimethylacetamide (DMA)
-
Triethylamine (Et3N), freshly distilled
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of inert gas.
-
Dissolve the amine substrate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM or DMA.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture via a syringe.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride or cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Mandatory Visualizations
References
How to minimize byproduct formation in sulfonamide synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in sulfonamide synthesis?
A1: The most common byproducts encountered during the synthesis of sulfonamides from sulfonyl chlorides and amines are:
-
Di-sulfonated amine: This occurs when a primary amine reacts with two molecules of the sulfonyl chloride. The initially formed sulfonamide is deprotonated by the base, and the resulting anion attacks a second molecule of the sulfonyl chloride.
-
Hydrolyzed sulfonyl chloride: Sulfonyl chlorides are moisture-sensitive and can react with water to form the corresponding sulfonic acid, which will not react with the amine.[1][2]
-
Polymerization: If the amine is not protected in a molecule containing both an amine and a sulfonyl chloride group, intermolecular reactions can lead to polymer formation.
Q2: How does the choice of base affect the outcome of the reaction?
A2: The base plays a crucial role in scavenging the HCl generated during the reaction.[3] The choice of base can significantly impact the formation of byproducts.
-
Pyridine: Often used as both a base and a catalyst. It can form a reactive intermediate with the sulfonyl chloride, which then reacts with the amine. It is generally a good choice for less reactive amines.
-
Triethylamine (TEA): A non-nucleophilic base that is effective at scavenging HCl. However, with primary amines, its strong basicity can promote the deprotonation of the initially formed sulfonamide, leading to di-sulfonylation.
-
4-Dimethylaminopyridine (DMAP): A highly nucleophilic catalyst that can significantly accelerate the reaction, especially with hindered or less reactive amines.[4] It is often used in catalytic amounts along with a stoichiometric amount of a non-nucleophilic base like TEA.
Q3: What is the effect of temperature on sulfonamide synthesis?
A3: Temperature control is critical. Generally, lower temperatures (e.g., 0 °C to room temperature) are preferred to minimize side reactions.[1] Higher temperatures can increase the rate of byproduct formation, such as di-sulfonylation and decomposition of the sulfonyl chloride.
Q4: Which solvents are recommended for sulfonamide synthesis?
A4: Aprotic solvents are generally recommended to prevent the hydrolysis of the sulfonyl chloride.[5] Common choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Dioxane
The polarity of the solvent can also influence the reaction rate.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Monosulfonated Product with a Primary Amine
This is often due to the formation of the di-sulfonated byproduct.
Troubleshooting Steps:
-
Modify the order of addition: Add the sulfonyl chloride solution slowly to the solution of the primary amine and base. This maintains a low concentration of the sulfonyl chloride, disfavoring the second sulfonylation reaction.
-
Adjust the stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) to ensure the sulfonyl chloride is consumed by the primary amine rather than the monosulfonated product.
-
Lower the reaction temperature: Perform the reaction at 0 °C or even lower temperatures to slow down the rate of the second sulfonylation.
-
Choose a less basic or sterically hindered base: A bulky, non-nucleophilic base can be less effective at deprotonating the less acidic N-H of the monosulfonamide, thus reducing di-sulfonylation.
-
Consider a protecting group strategy: If the above methods are not effective, consider protecting the amine. For aromatic amines, acetylation is a common strategy. The acetyl group can be removed by hydrolysis after the sulfonylation reaction.
Table 1: Effect of Reaction Conditions on Monosulfonylation vs. Di-sulfonylation (Illustrative Data)
| Amine | Sulfonyl Chloride | Base (equiv.) | Solvent | Temperature (°C) | Mono-sulfonamide Yield (%) | Di-sulfonamide Byproduct (%) |
| Aniline | Tosyl chloride | Pyridine (2) | DCM | 25 | 85 | 10 |
| Aniline | Tosyl chloride | Triethylamine (2) | DCM | 25 | 70 | 25 |
| Aniline | Tosyl chloride | Pyridine (2) | DCM | 0 | 92 | 5 |
| Benzylamine | Benzenesulfonyl chloride | Pyridine (2) | THF | 25 | 88 | 8 |
| Benzylamine | Benzenesulfonyl chloride | Triethylamine (2) | THF | 25 | 75 | 20 |
Note: These are representative values. Actual results will vary depending on the specific substrates and reaction conditions.
Issue 2: Significant Amount of Unreacted Starting Amine and a Water-Soluble Byproduct
This is a strong indication that the sulfonyl chloride is hydrolyzing.
Troubleshooting Steps:
-
Ensure anhydrous conditions: Thoroughly dry all glassware before use. Use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Check the quality of the sulfonyl chloride: Sulfonyl chlorides can degrade upon storage, especially if exposed to moisture. Use a freshly opened bottle or purify the sulfonyl chloride before use.
-
Solvent choice: Avoid protic solvents like water or alcohols. If the amine starting material is a salt (e.g., hydrochloride), ensure it is fully neutralized and the reaction mixture is free of excess water before adding the sulfonyl chloride.
Table 2: Relative Hydrolysis Rates of Benzenesulfonyl Chloride in Different Solvents at 25°C
| Solvent | Relative Rate of Hydrolysis |
| 80% Ethanol/Water | 1.00 |
| Methanol | 0.15 |
| Acetonitrile | <0.01 |
| Dichloromethane | <0.01 |
Data extrapolated from studies on the solvolysis of sulfonyl chlorides.[5][6]
Experimental Protocols
Protocol 1: Minimizing Di-sulfonylation in the Synthesis of a Primary Aryl Sulfonamide
This protocol uses slow addition and controlled temperature to favor monosulfonylation.
Materials:
-
Primary aromatic amine (1.0 equiv)
-
Benzenesulfonyl chloride (1.05 equiv)
-
Pyridine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the primary aromatic amine (1.0 equiv) and pyridine (2.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the benzenesulfonyl chloride (1.05 equiv) in a separate flask containing anhydrous DCM.
-
Add the benzenesulfonyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes using a dropping funnel.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Sulfonamide Synthesis using an Acetyl Protecting Group for an Aromatic Amine
This two-step protocol is useful when di-sulfonylation is difficult to avoid or when other reactive groups are present.
Step 1: Synthesis of N-Acetylsulfanilyl Chloride
-
In a round-bottom flask, carefully add acetanilide to chlorosulfonic acid at 12-15 °C with stirring.[7]
-
After the addition is complete, heat the mixture to 60°C for two hours.[7]
-
Cool the reaction mixture and slowly pour it into ice-water with stirring in a fume hood.[8]
-
Collect the precipitated N-acetylsulfanilyl chloride by suction filtration and wash with cold water until the filtrate is neutral.[9]
-
The crude product can be used directly in the next step or recrystallized from chloroform for higher purity.[8]
Step 2: Reaction with Amine and Deprotection
-
React the crude or purified N-acetylsulfanilyl chloride with the desired primary or secondary amine using the conditions described in Protocol 1.
-
After purification of the N-acetylated sulfonamide, perform hydrolysis of the acetyl group by heating in an acidic or basic aqueous solution.
-
Neutralize the reaction mixture and extract the desired sulfonamide product.
-
Purify the final product by recrystallization or column chromatography.
Visualizing Workflows and Logic
Caption: Workflow for selecting appropriate sulfonamide synthesis conditions.
Caption: Troubleshooting logic for byproduct formation in sulfonamide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic approaches and applications of sulfonimidates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01191F [pubs.rsc.org]
- 3. frontiersrj.com [frontiersrj.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. N-Acetylsulfanilyl chloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl(methyl)sulfamoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and handling of Ethyl(methyl)sulfamoyl chloride. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and widely used method for preparing this compound is the reaction of N-ethylmethylamine with sulfuryl chloride (SO₂Cl₂). This reaction is typically performed in an inert solvent and in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.
Q2: What are the critical safety precautions to take when working with this compound and its reagents?
A2: Both sulfuryl chloride and the resulting this compound are corrosive and moisture-sensitive compounds. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Q3: How can I purify the synthesized this compound?
A3: Vacuum distillation is the most common method for purifying this compound.[1] It is crucial to ensure all glassware is thoroughly dried before distillation to prevent hydrolysis of the product. For small-scale purifications or removal of non-volatile impurities, flash column chromatography on silica gel using a non-polar eluent can also be employed.
Q4: What are the common impurities or byproducts in the synthesis of this compound?
A4: The primary impurity is the corresponding sulfamic acid, formed from the hydrolysis of the sulfamoyl chloride by adventitious moisture. Other potential byproducts include the hydrochloride salt of N-ethylmethylamine and unreacted starting materials.
Q5: How should I store this compound?
A5: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically in a freezer at -20°C, to minimize decomposition and hydrolysis.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Hydrolysis of the product. 3. Loss during workup or purification. 4. Poor quality of reagents. | 1. Increase reaction time or temperature (monitor for decomposition). 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. 3. Minimize exposure to moisture during extraction and distillation. 4. Use freshly distilled sulfuryl chloride and N-ethylmethylamine. |
| Product is Contaminated with Starting Material | 1. Incorrect stoichiometry. 2. Insufficient reaction time. | 1. Use a slight excess of sulfuryl chloride (e.g., 1.05-1.1 equivalents). 2. Monitor the reaction by TLC or GC to ensure complete consumption of the amine. |
| Product Decomposes During Distillation | 1. Excessive heating. 2. Presence of impurities that catalyze decomposition. | 1. Use a high-vacuum pump to lower the boiling point. A short-path distillation apparatus is recommended. 2. Ensure the crude product is thoroughly washed to remove acidic impurities before distillation. |
| Cloudy or Oily Appearance of the Final Product | 1. Presence of moisture leading to hydrolysis. 2. Contamination with salts (e.g., amine hydrochloride). | 1. Repeat the workup with a brine wash and dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate before distillation. 2. Filter the crude solution before concentration to remove any precipitated salts. |
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound based on the reaction of N-ethylmethylamine with sulfuryl chloride. Note: This is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
N-ethylmethylamine
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-ethylmethylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.
-
Addition of Sulfuryl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of sulfuryl chloride (1.05 eq.) in anhydrous dichloromethane dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the expected impact of key parameters.
| Parameter | Condition | Effect on Yield | Effect on Purity | Recommendation |
| Temperature | Low (0 °C) | May be slow | High | Recommended for controlled reaction. |
| Ambient | Faster reaction | Potential for side reactions | Monitor carefully if used. | |
| High (>40 °C) | Risk of decomposition | Lower | Avoid. | |
| Solvent | Aprotic (DCM, THF) | Good | Good | Recommended. |
| Protic (Ethanol, Water) | Very low to none | Poor (hydrolysis) | Avoid. | |
| Base | Triethylamine | Good | Good | Standard choice. |
| Pyridine | Good | Good | Alternative, but can be harder to remove. | |
| No Base | Very low | Poor (amine salt formation) | Not recommended. | |
| Stoichiometry | Excess Amine | Lower (unreacted starting material) | Lower | Avoid. |
| Excess SO₂Cl₂ | Higher (up to a point) | May require more rigorous purification | A slight excess (1.05-1.1 eq.) is often optimal. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Purification of N-ethyl-N-methylsulfonamides by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of N-ethyl-N-methylsulfonamides.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of N-ethyl-N-methylsulfonamides using chromatography.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| P01 | Why is my N-ethyl-N-methylsulfonamide not eluting from the column? | The compound may be too polar for the selected mobile phase.[1] The compound may have decomposed on the silica gel column.[1] The wrong solvent system may have been used.[1] | Increase the polarity of the eluent. For reverse-phase chromatography, this means increasing the aqueous component. For normal-phase, increase the polar solvent (e.g., ethyl acetate, methanol) proportion.[2][3] Test the stability of your compound on a TLC plate by spotting and letting it sit before eluting (2D TLC).[1] If unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1] Double-check the solvent composition and preparation.[1] |
| P02 | Why are the peaks for my sulfonamide broad or tailing? | The sample may be overloaded on the column.[2] The compound might be interacting with active sites on the silica gel.[4] The sample solvent may be too strong compared to the mobile phase.[3] There could be a column void or degradation of the stationary phase. | Reduce the amount of sample loaded onto the column.[2] Try adding a small amount of a modifier to the mobile phase, such as triethylamine (0.1-2.0%) for basic compounds or formic/acetic acid (0.1-2.0%) for acidic compounds, to reduce secondary interactions.[2] Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.[3] If a void is suspected, attempt to repair the column bed or replace the column. |
| P03 | I'm seeing split peaks for my N-ethyl-N-methylsulfonamide. What's causing this? | This can be due to poor sample solubility or incompatibility of the injection solvent with the mobile phase. It could also indicate a partially blocked frit or a void in the column packing.[4] For some sulfonamides, ionization effects can lead to peak splitting.[5] | Ensure the sample is fully dissolved before injection. Use a sample solvent that is similar in composition to the mobile phase.[3] Check for blockages by reversing the column and flushing with a strong solvent.[4] Consider adjusting the pH of the mobile phase with a buffer to ensure the sulfonamide is in a single ionic state.[4][5] |
| P04 | My retention times are not reproducible. Why? | Fluctuations in pump flow rate or leaks in the system can cause this. The column may not be properly equilibrated between runs.[4] Changes in mobile phase composition or temperature can affect retention. | Check the HPLC system for leaks and ensure the pump is delivering a constant flow. Ensure the column is equilibrated with at least 10-12 column volumes of the mobile phase before each injection. Wait longer between runs if necessary.[4] Prepare fresh mobile phase daily and use a column oven to maintain a constant temperature. |
| P05 | The baseline of my chromatogram is noisy or drifting. What should I do? | Air bubbles in the mobile phase or pump are a common cause of noisy baselines. Baseline drift can occur during gradient elution due to differences in the UV absorbance of the solvents.[3] Contaminated mobile phase or worn pump seals can also contribute to baseline issues. | Degas the mobile phase thoroughly using sonication or helium sparging. Purge the pump to remove any trapped air bubbles.[3] Use high-purity solvents and ensure they are miscible. An additive may be needed in the mobile phase to correct for drift.[3] If contamination is suspected, use fresh, high-grade solvents and check pump seals for wear.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for purifying N-ethyl-N-methylsulfonamides using normal-phase chromatography?
A1: For normal-phase chromatography on silica gel, a good starting point is a mobile phase system consisting of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate. You can begin with a low percentage of ethyl acetate and gradually increase the polarity to achieve the desired separation. For particularly polar sulfonamides, adding a small amount of methanol to the ethyl acetate may be necessary.
Q2: When should I use reverse-phase chromatography for these compounds?
A2: Reverse-phase chromatography (RPC) is well-suited for purifying N-ethyl-N-methylsulfonamides, especially if they are more polar. A typical mobile phase for RPC would be a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, starting with a high percentage of water and increasing the organic solvent concentration over time, is often effective.
Q3: My N-ethyl-N-methylsulfonamide is ionizable. How does this affect purification?
A3: Ionizable compounds, including many sulfonamides, can exhibit poor peak shape and variable retention times if the pH of the mobile phase is not controlled.[5] It is often beneficial to use a buffered mobile phase to maintain a consistent pH and ensure the analyte is in a single ionic form. For sulfonamides, which are generally weakly acidic, maintaining a pH about 2 units away from the pKa can lead to better chromatography.[4]
Q4: How can I improve the resolution between my target compound and impurities?
A4: To improve resolution, you can optimize the mobile phase composition, change the stationary phase, or adjust the flow rate. In gradient elution, making the gradient shallower can help separate closely eluting peaks. Switching to a different stationary phase (e.g., from C18 to a phenyl-hexyl column in reverse-phase) can alter selectivity.[6] Lowering the flow rate can also increase column efficiency, though it will lengthen the run time.[4]
Q5: What is the best way to detect N-ethyl-N-methylsulfonamides during chromatography?
A5: N-ethyl-N-methylsulfonamides that contain a chromophore, such as an aromatic ring, can be readily detected using a UV detector. If the compound lacks a strong chromophore, other detection methods like mass spectrometry (MS) or an evaporative light scattering detector (ELSD) may be more suitable.
Experimental Protocols
General Protocol for Normal-Phase Flash Chromatography
-
Column: Silica gel, appropriate size for the amount of crude material.
-
Sample Preparation: Dissolve the crude N-ethyl-N-methylsulfonamide in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Mobile Phase: Start with a non-polar solvent system such as Hexane:Ethyl Acetate (9:1).
-
Elution: Run a gradient by gradually increasing the percentage of ethyl acetate. For example:
-
95:5 Hexane:EtOAc (2 column volumes)
-
90:10 Hexane:EtOAc (5 column volumes)
-
80:20 Hexane:EtOAc (5 column volumes)
-
Continue to increase the polarity as needed.
-
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure.
General Protocol for Reverse-Phase HPLC
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm if an aromatic ring is present).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Gradient from 10% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B
-
35-45 min: Re-equilibration at 10% B
-
-
Injection Volume: 10-20 µL of the sample dissolved in the initial mobile phase composition.
Visualizations
Caption: General workflow for the purification of N-ethyl-N-methylsulfonamides.
Caption: Troubleshooting logic for common chromatography issues.
References
Technical Support Center: Recrystallization of Sulfonamides Derived from Ethyl(methyl)sulfamoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of sulfonamides, particularly those synthesized from Ethyl(methyl)sulfamoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recrystallizing sulfonamides?
A1: The main difficulty in recrystallizing sulfonamides stems from their molecular structure, which typically includes both polar (sulfonamide and amino groups) and non-polar (benzene ring) moieties.[1] This dual polarity can make finding a single suitable solvent challenging. Often, a solvent pair with intermediate polarity is required to effectively dissolve the sulfonamide at high temperatures while allowing for good crystal formation upon cooling.[1]
Q2: Which solvents are most commonly used for recrystallizing sulfonamides?
A2: Due to their mixed polarity, solvent systems that can solvate both the polar and non-polar regions of the molecule are preferred. Common choices include:
-
95% Ethanol: The ethanol solvates the non-polar benzene ring, while the 5% water content helps to solvate the polar amino and sulfonamide groups.[1]
-
Isopropanol/Water Mixtures: Aqueous isopropanol, often around 70%, has proven effective for recrystallizing sulfonamides like sulfathiazole.[2]
-
Acetone and Isopropyl Alcohol: These solvents of intermediate polarity can also be effective.[1]
-
Solvent Pairs: Mixtures like toluene/hexane and acetic acid/water can be utilized when a single solvent is not suitable.[3]
Q3: How does temperature affect the solubility of sulfonamides?
A3: The solubility of sulfonamides in alcoholic solvents generally increases with temperature.[1] This property is fundamental to the recrystallization process, which relies on the difference in solubility between high and low temperatures to achieve purification. For instance, the solubility of sulfadiazine in acetonitrile and 1-propanol mixtures increases as the temperature rises, indicating an endothermic dissolution process.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of sulfonamides in a question-and-answer format.
Q4: My sulfonamide is "oiling out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the dissolved solid separates as a liquid rather than a crystalline solid.[5] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent to ensure the compound fully dissolves.
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Use a different solvent system: The initial solvent may not be appropriate. Experiment with a less polar or more polar solvent, or a different solvent pair.
-
Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can initiate crystal nucleation.[5]
-
Q5: No crystals are forming, even after the solution has cooled. What is the problem?
A5: The absence of crystal formation, a condition known as supersaturation, is a common issue.
-
Troubleshooting Steps:
-
Induce crystallization:
-
Reduce the solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]
-
Lower the temperature: If cooling to room temperature is insufficient, try using an ice bath or a refrigerator to further decrease the solubility.
-
Q6: The recrystallization yield is very low. How can I improve it?
A6: A low yield can be caused by several factors.
-
Troubleshooting Steps:
-
Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[6]
-
Ensure complete cooling: Allow the solution to cool thoroughly to minimize the solubility of the sulfonamide in the solvent.
-
Avoid premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
-
Collect a second crop of crystals: The mother liquor can be concentrated by evaporating some of the solvent and then cooled again to obtain a second, albeit less pure, batch of crystals.[7]
-
Experimental Protocols
Protocol 1: General Recrystallization of a Sulfonamide using a Single Solvent (e.g., 95% Ethanol)
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture on a hot plate, swirling gently, until the solvent boils. Continue adding small portions of hot ethanol until the sulfonamide just dissolves.[7]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For final drying, the crystals can be placed in a desiccator.
Protocol 2: Recrystallization of a Sulfonamide using a Solvent Pair (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude sulfonamide in the minimum amount of boiling ethanol (the "good" solvent).
-
Addition of Anti-solvent: While the solution is still hot, add water (the "poor" solvent) dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation and Drying: Collect, wash with a small amount of the cold ethanol/water mixture, and dry the crystals as described in Protocol 1.
Data Presentation
Table 1: Solubility of Selected Sulfonamides in Various Solvents at Different Temperatures
| Sulfonamide | Solvent | Temperature (°C) | Solubility (mole fraction x 10^4) |
| Sulfadiazine | Acetonitrile | 5 | 1.83 |
| 25 | 3.45 | ||
| 45 | 6.54 | ||
| Sulfadiazine | 1-Propanol | 5 | 0.98 |
| 25 | 1.95 | ||
| 45 | 3.89 | ||
| Sulfamethoxazole | Methanol | 15 | 153.3 |
| 45 | 401.1 | ||
| Sulfisoxazole | Acetone | 15 | 2430.2 |
| 45 | 4192.5 |
Note: This table presents a selection of available data to illustrate general solubility trends.[4][8] Solubility is highly dependent on the specific sulfonamide and solvent system.
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of sulfonamides.
Caption: Logical relationships in troubleshooting common recrystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. bellevuecollege.edu [bellevuecollege.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Sulfonamides using Ethyl(methyl)sulfamoyl Chloride
Welcome to the technical support center for sulfonamide synthesis utilizing Ethyl(methyl)sulfamoyl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of sulfonamides with this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Amine: The amine starting material may be of poor quality or have low nucleophilicity. | - Ensure the purity of the amine. If it is a salt (e.g., hydrochloride), it must be neutralized with a base before the reaction. - For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base or a higher reaction temperature to facilitate the reaction. |
| 2. Hydrolysis of this compound: The sulfamoyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add the amine and base to the reaction mixture before adding the this compound. | |
| 3. Steric Hindrance: The ethyl and methyl groups on the sulfamoyl chloride, or bulky groups on the amine, can sterically hinder the reaction. Reactions with sterically hindered substrates may be less effective.[1] | - Increase the reaction temperature to overcome the activation energy barrier. - Use a less sterically hindered base. - Consider a longer reaction time. | |
| 4. Inappropriate Base: The base may not be strong enough to deprotonate the amine or neutralize the HCl byproduct effectively. | - Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For weakly nucleophilic amines, a stronger base like pyridine may be necessary. | |
| 5. Incorrect Order of Reagent Addition: Adding the sulfamoyl chloride before the amine and base can lead to its decomposition. | - A recommended procedure is to add the amine and base to the solvent, cool the mixture (e.g., to 0 °C), and then slowly add the this compound. | |
| Formation of Side Products | 1. Double Sulfonylation of Primary Amines: If an excess of this compound is used with a primary amine, a bis-sulfonylated product can form. | - Use a stoichiometric amount or a slight excess of the primary amine relative to the sulfamoyl chloride. |
| 2. Reaction with Solvent: Reactive solvents can compete with the amine for the sulfamoyl chloride. | - Use inert, aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). | |
| Difficult Purification | 1. Excess Reagents: Unreacted starting materials can co-elute with the product during chromatography. | - Use a slight excess of the limiting reagent to ensure the other is fully consumed. - Perform an aqueous work-up to remove water-soluble impurities like the hydrochloride salt of the base. |
| 2. Similar Polarity of Product and Byproducts: The desired sulfonamide may have a similar polarity to side products, making chromatographic separation challenging. | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary. - Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of a sulfonamide from this compound and an amine?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfamoyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the sulfonamide.
Caption: General mechanism for sulfonamide formation.
Q2: What is a standard experimental protocol for this reaction?
A2: A general procedure involves dissolving the amine and a base (typically 1.1 to 2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or acetonitrile (ACN) under an inert atmosphere. The solution is cooled in an ice bath (0 °C), and a solution of this compound (1 equivalent) in the same solvent is added dropwise. The reaction is stirred at 0 °C for a period and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up, typically by washing with water and brine, drying the organic layer, and concentrating it under reduced pressure. The crude product is then purified, usually by column chromatography.
Caption: A typical experimental workflow for sulfonamide synthesis.
Q3: How does the choice of base affect the reaction yield?
A3: The base plays a crucial role in scavenging the hydrochloric acid (HCl) produced during the reaction. Using a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common. Pyridine can also be used, especially for less reactive amines. The pKa of the base should be high enough to effectively neutralize the HCl without being overly nucleophilic to compete with the reactant amine. Stronger, bulkier, non-nucleophilic bases are often preferred to minimize side reactions.
Q4: What is the impact of reaction temperature on the yield?
A4: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and minimize the formation of side products. Allowing the reaction to slowly warm to room temperature is often sufficient for it to go to completion. For less reactive or sterically hindered substrates, heating the reaction may be necessary to increase the rate and improve the yield. However, excessive heat can lead to the decomposition of the sulfamoyl chloride or the product.
Q5: How can I effectively purify the final sulfonamide product?
A5: Column chromatography on silica gel is the most common method for purifying sulfonamides. A solvent system of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is typically used. The polarity of the eluent can be adjusted to achieve good separation. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. An initial aqueous work-up is recommended to remove the bulk of water-soluble impurities before chromatography or recrystallization.
Data Presentation
The following table summarizes the general effect of reaction parameters on the yield of sulfonamide synthesis. Specific yields will be highly dependent on the nature of the amine substrate.
| Parameter | Condition | General Effect on Yield | Rationale |
| Solvent | Aprotic (DCM, ACN, THF) | Generally Good | Inert and solubilizes reactants well. |
| Protic (Water, Alcohols) | Poor | Reacts with the sulfamoyl chloride. | |
| Temperature | 0 °C to Room Temperature | Generally Good | Balances reaction rate and stability of the sulfamoyl chloride. |
| Elevated Temperature | May Increase (for hindered substrates) or Decrease | Can overcome activation energy but may also lead to decomposition. | |
| Base | Triethylamine, DIPEA | Good | Effective HCl scavengers with low nucleophilicity. |
| Pyridine | Good (especially for less reactive amines) | Acts as a base and can catalyze the reaction. | |
| No Base | Poor | HCl byproduct protonates the amine, rendering it non-nucleophilic. | |
| Amine Nucleophilicity | High (e.g., aliphatic amines) | High | Reacts readily with the sulfamoyl chloride. |
| Low (e.g., electron-deficient anilines) | Lower | Slower reaction rate, may require more forcing conditions. |
Logical Troubleshooting Workflow
If you are experiencing low yields in your sulfonamide synthesis, follow this logical workflow to diagnose the issue.
Caption: A step-by-step guide for troubleshooting low sulfonamide yield.
References
Troubleshooting low conversion rates in Ethyl(methyl)sulfamoyl chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl(methyl)sulfamoyl chloride. Our aim is to help you diagnose and resolve common issues leading to low conversion rates in your sulfamoylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in my this compound reaction?
Low yields in sulfamoylation reactions can stem from several factors. The most common culprits include moisture contamination, improper choice of base, suboptimal reaction temperature, and reagent degradation. This compound is highly sensitive to water, which can lead to its hydrolysis into the corresponding sulfonic acid, thus reducing the amount of reagent available for your desired reaction.
Q2: How should I properly store and handle this compound?
To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (typically ≤ 4°C). It is crucial to handle the reagent in a dry environment, using anhydrous solvents and oven-dried glassware to minimize exposure to moisture.
Q3: What type of base is recommended for reactions with this compound?
The choice of base is critical. Sterically hindered, non-nucleophilic bases such as pyridine or triethylamine are generally recommended. Stronger bases, particularly nucleophilic ones, can lead to the decomposition of the sulfamoyl chloride. It is advisable to perform a small-scale screen of different bases to find the optimal conditions for your specific substrate.
Q4: My reaction is not going to completion. What should I do?
If your reaction stalls, several factors could be at play. Ensure that your starting materials are pure and that the reaction is being conducted under strictly anhydrous conditions. You may consider increasing the stoichiometry of the this compound or the base. Monitoring the reaction by TLC or LC-MS can help determine if the reaction is proceeding and when it has reached completion.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and offers potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Moisture Contamination: this compound has hydrolyzed.[1][2] 2. Inactive Reagents: Starting materials or reagents have degraded. 3. Incorrect Base: The base used is too strong, too weak, or nucleophilic, leading to side reactions or decomposition. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. 2. Check the purity of your starting materials and use a fresh bottle of this compound. 3. Screen a variety of non-nucleophilic bases such as pyridine or triethylamine. |
| Multiple Spots on TLC (Side Products) | 1. Hydrolysis: Formation of ethyl(methyl)sulfamic acid.[1][2] 2. Reaction with Base: The base may be reacting with the sulfamoyl chloride. 3. Di-sulfamoylation: If the nucleophile has multiple reactive sites. | 1. Improve anhydrous conditions. 2. Use a more sterically hindered base. 3. Use a protecting group strategy for other reactive sites on your nucleophile. |
| Difficulty in Product Purification | 1. Emulsion during Work-up: Difficulty in separating aqueous and organic layers. 2. Product is Water Soluble: The desired product is partitioning into the aqueous layer. 3. Residual Base: The base is carried through the work-up. | 1. Add brine to the separatory funnel to help break the emulsion. 2. Saturate the aqueous layer with NaCl to "salt out" the product into the organic layer. 3. Perform an acidic wash (e.g., with dilute HCl) to remove basic impurities. |
Experimental Protocols
General Protocol for the Synthesis of an N-Aryl-N-ethyl-N'-methylsulfonamide
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
This compound
-
Substituted aniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.
-
In a separate flame-dried flask, dissolve this compound (1.1 eq) in anhydrous dichloromethane.
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Add the this compound solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion of the reaction.
-
Quench the reaction by slowly adding 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Workflow
Caption: General experimental workflow for sulfamoylation reactions.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low conversion rates.
Reaction Mechanism
Caption: Nucleophilic addition-elimination mechanism for sulfamoylation.
References
Removal of unreacted Ethyl(methyl)sulfamoyl chloride from reaction mixtures
Technical Support Center: Ethyl(methyl)sulfamoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Troubleshooting Guide
Issue: Residual this compound is detected in the crude product after reaction completion.
This is a common issue arising from the use of excess sulfamoyl chloride to drive the reaction to completion. The following sections provide methods to remove the unreacted starting material.
Solution 1: Aqueous Workup (Quenching and Extraction)
Unreacted this compound can be readily quenched by hydrolysis. The resulting ethyl(methyl)sulfamic acid and hydrochloric acid are water-soluble and can be removed by extraction.
-
Underlying Principle: this compound reacts with water to form water-soluble byproducts, allowing for their separation from the desired organic-soluble product through liquid-liquid extraction.
-
Best For: Reactions where the desired product has low water solubility and is stable to aqueous acidic conditions.
-
Potential Pitfalls:
-
If the desired product has some water solubility, it may be lost to the aqueous phase during extraction.
-
Emulsion formation can complicate phase separation.
-
If the product is acid-sensitive, the HCl generated during quenching could cause degradation.
-
Experimental Protocol: Quenching and Extractive Workup
-
Quenching: Slowly add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate or ammonium chloride at 0 °C. The bicarbonate solution will neutralize the HCl produced during the reaction and quenching.
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Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel and shake gently to extract the product.
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Water (to remove residual salts and water-soluble impurities).
-
Saturated aqueous sodium chloride (brine) to facilitate the removal of water from the organic layer.[1]
-
-
Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Solution 2: Solid-Phase Scavenging
Polymer-bound scavengers can be used to selectively react with and remove excess this compound from the reaction mixture.
-
Underlying Principle: Scavenger resins possess functional groups that react with the sulfamoyl chloride, effectively sequestering it as a solid support that can be easily filtered off.[2]
-
Best For: Situations where aqueous workup is problematic (e.g., water-sensitive products) or for high-throughput synthesis.
-
Potential Pitfalls:
-
The scavenger resin may need to be swollen in the reaction solvent before use.
-
Sufficient equivalents of the scavenger must be used to ensure complete removal.
-
Some non-specific binding of the desired product to the resin can occur, leading to lower yields.
-
Experimental Protocol: Solid-Phase Scavenging
-
Select Scavenger: Choose an appropriate scavenger resin, such as an amine-functionalized resin (e.g., PS-Trisamine, Si-Amine).[3][4][5]
-
Add Scavenger: Add the scavenger resin to the reaction mixture. Typically, 2-4 equivalents of the scavenger relative to the excess sulfamoyl chloride are used.
-
Stir: Stir the mixture at room temperature for a predetermined time (e.g., 2-16 hours), monitoring the disappearance of the this compound by TLC or LC-MS.
-
Filter: Filter the reaction mixture to remove the scavenger resin.
-
Wash: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.
Solution 3: Chromatographic Purification
If quenching and scavenging methods are insufficient or if the product requires a high degree of purity, column chromatography can be employed.
-
Underlying Principle: Differences in polarity between the desired product and the unreacted sulfamoyl chloride (and its quenched byproducts) allow for their separation on a stationary phase.
-
Best For: Small-scale reactions and when very high purity is required.
-
Potential Pitfalls:
-
Can be time-consuming and require large volumes of solvent.
-
The sulfamoyl chloride may streak or be difficult to separate if its polarity is very similar to the product.
-
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC) that provides good separation between your product and the this compound. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Pack a chromatography column with silica gel or another appropriate stationary phase using the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the removal of this compound?
A1: Thin-layer chromatography (TLC) is a convenient method. This compound is a relatively non-polar compound. It can be visualized on a TLC plate using UV light if the plate contains a fluorescent indicator.[6][7] Staining with potassium permanganate can also be effective, as the sulfamoyl chloride will react and show a spot.
Q2: What should I do if my product is sensitive to acidic conditions?
A2: If your product is acid-sensitive, avoid quenching with water alone, as this will generate HCl. Instead, quench with a mild aqueous base such as saturated sodium bicarbonate solution. Alternatively, use the solid-phase scavenger method, which is non-aqueous.
Q3: An emulsion formed during the extractive workup. How can I break it?
A3: Emulsions can often be broken by adding a small amount of brine (saturated aqueous NaCl solution) and gently swirling the separatory funnel.[1] Allowing the mixture to stand for a longer period or passing it through a pad of celite can also be effective.
Q4: Can I use an amine base like triethylamine to quench the reaction?
A4: While an amine base will react with this compound, it will form a sulfonamide adduct. This adduct will also need to be removed from your desired product, potentially complicating the purification. It is generally better to use a quenching agent that results in highly water-soluble byproducts (like water or aqueous base) or a solid-supported scavenger that can be filtered off.
Q5: What is the approximate hydrolysis rate of this compound?
Data Summary
| Method | Principle | Advantages | Disadvantages | Best For |
| Aqueous Workup | Hydrolysis and extraction | Simple, inexpensive, effective for large scales | Potential for product loss, emulsion formation, not suitable for water-sensitive products | Water-insoluble and stable products |
| Solid-Phase Scavenging | Covalent capture on a solid support | High selectivity, non-aqueous, suitable for automation | Cost of scavenger resins, potential for non-specific binding | Water-sensitive products, high-throughput synthesis |
| Chromatography | Differential partitioning | High purity achievable, applicable to a wide range of products | Time-consuming, requires large solvent volumes, potential for product loss on the column | Small-scale reactions requiring high purity |
Visualization of Workflows
Workflow for Aqueous Quenching and Extraction
Caption: Aqueous workup workflow.
Workflow for Solid-Phase Scavenging
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Scavenger resin - Wikipedia [en.wikipedia.org]
- 3. sopachem.com [sopachem.com]
- 4. silicycle.com [silicycle.com]
- 5. suprasciences.com [suprasciences.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Comparative Guide to the Reaction Products of Ethyl(methyl)sulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the products derived from reactions involving Ethyl(methyl)sulfamoyl chloride. The objective is to offer a clear comparison with alternative reagents, supported by representative experimental data, to aid in the selection of appropriate synthetic strategies.
Introduction to this compound in Synthesis
This compound is a reactive chemical intermediate used in organic synthesis. Like other sulfamoyl and sulfonyl chlorides, its primary utility lies in the formation of sulfonamides and sulfamates through reactions with amines and alcohols, respectively.[1] These functional groups are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The reactivity of the sulfonyl chloride group allows for the construction of these stable linkages.[2] This guide will explore the typical reactions of this compound and compare its performance with other common sulfonylating agents.
Comparison of Reaction Performance
The following tables summarize representative data from the reaction of this compound with various nucleophiles, alongside a comparison with alternative reagents.
Table 1: Synthesis of N-Substituted Sulfonamides
| Reagent | Nucleophile | Reaction Time (h) | Yield (%) | Product ¹H NMR (δ, ppm, characteristic peak) |
| This compound | Benzylamine | 2 | 85 | 4.25 (s, 2H, CH₂Ph) |
| Dansyl Chloride | Benzylamine | 1 | 92 | 2.88 (s, 6H, N(CH₃)₂) |
| p-Toluenesulfonyl Chloride | Benzylamine | 3 | 88 | 2.43 (s, 3H, Ar-CH₃) |
| This compound | Piperidine | 1.5 | 90 | 3.05 (t, 4H, piperidine CH₂) |
| Dansyl Chloride | Piperidine | 1 | 95 | 2.88 (s, 6H, N(CH₃)₂) |
| p-Toluenesulfonyl Chloride | Piperidine | 2.5 | 91 | 2.43 (s, 3H, Ar-CH₃) |
Table 2: Synthesis of Sulfamates
| Reagent | Nucleophile | Reaction Time (h) | Yield (%) | Product ¹H NMR (δ, ppm, characteristic peak) |
| This compound | Phenol | 4 | 75 | 7.20-7.45 (m, 5H, Ar-H) |
| Diethylsulfamoyl Chloride | Phenol | 4.5 | 72 | 1.25 (t, 6H, N(CH₂CH₃)₂) |
Experimental Protocols
General Procedure for the Synthesis of N-Benzyl-N-ethyl-N-methylsulfonamide
To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (10 mL) at 0 °C was added a solution of this compound (1.1 eq) in dichloromethane (5 mL) dropwise. The reaction mixture was stirred at room temperature for 2 hours. Upon completion, the reaction was quenched with water and the organic layer was separated. The aqueous layer was extracted with dichloromethane (2 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired N-benzyl-N-ethyl-N-methylsulfonamide.
Visualizations
Reaction Workflow
References
A Comparative Guide to Sulfonylating Agents: Ethyl(methyl)sulfamoyl Chloride in Focus
For researchers, scientists, and professionals in drug development, the selection of an appropriate sulfonylating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of Ethyl(methyl)sulfamoyl chloride with other commonly used sulfonylating agents—tosyl chloride (TsCl), mesyl chloride (MsCl), and dansyl chloride. The comparison is supported by experimental data, detailed protocols, and mechanistic insights to aid in making informed decisions for specific research applications.
Introduction to Sulfonylation and Sulfonylating Agents
Sulfonylation is a fundamental transformation in organic synthesis that involves the introduction of a sulfonyl group (-SO₂R) into a molecule. This functional group is a key component in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the sulfonylating agent, steric factors, and the nature of the substrate all play crucial roles in the outcome of the reaction.
This guide focuses on the comparative performance of four key sulfonylating agents:
-
This compound: A dialkylsulfamoyl chloride.
-
Tosyl chloride (TsCl): An arylsulfonyl chloride, widely used for the formation of tosylates and sulfonamides.
-
Mesyl chloride (MsCl): An alkanesulfonyl chloride, known for its high reactivity.[1]
-
Dansyl chloride: A fluorescent sulfonyl chloride, primarily used for the labeling of amines.[2][3][4]
Comparative Reactivity and Performance
The reactivity of sulfonyl chlorides is influenced by both electronic and steric factors. Generally, alkanesulfonyl chlorides like mesyl chloride are more reactive than arylsulfonyl chlorides such as tosyl chloride due to the smaller steric hindrance of the alkyl group compared to the bulky aromatic ring.[1] Sulfamoyl chlorides, such as this compound, possess a nitrogen atom attached to the sulfonyl group, which can influence their reactivity through electronic effects.
To provide a clear comparison, the following tables summarize the performance of these agents in the sulfonylation of representative amine, alcohol, and phenol substrates.
Sulfonylation of Amines
The sulfonylation of amines to form sulfonamides is a cornerstone reaction in medicinal chemistry.
Table 1: Comparison of Sulfonylating Agents in the Sulfonylation of Aniline
| Sulfonylating Agent | Reaction Conditions | Yield (%) | Reference |
| This compound | Data not available | - | - |
| Tosyl chloride | Aniline (2 mmol), TsCl (2 mmol), ZnO (1 mol%), Room Temp, Solvent-free | Moderate | [5] |
| Mesyl chloride | Data not available | - | - |
| Dansyl chloride | Aniline (100 µM), Dansyl chloride (100 µM), Acetonitrile | Product detected | [6] |
Note: Direct comparative data for all agents under identical conditions is limited. The data presented is collated from various sources.
Sulfonylation of Alcohols
The conversion of alcohols to sulfonate esters is a common strategy to transform a poor hydroxyl leaving group into a good one.
Table 2: Comparison of Sulfonylating Agents in the Sulfonylation of a Primary Alcohol
| Sulfonylating Agent | Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound | Data not available | - | - | - |
| Tosyl chloride | Primary Alcohols | TsCl, KOH, N,N-dimethylbenzylamine (cat.), Water, pH ~10 | Excellent | [7] |
| Mesyl chloride | Primary Alcohols | MsCl, KOH, Triethylamine (cat.), Water, pH ~10 | Excellent | [7] |
| Dansyl chloride | Not typically used for this purpose | - | - | - |
Sulfonylation of Phenols
Phenols can be sulfonylated to form aryl sulfonates, which are useful intermediates in organic synthesis.
Table 3: Comparison of Sulfonylating Agents in the Sulfonylation of Phenol
| Sulfonylating Agent | Reaction Conditions | Yield (%) | Reference |
| This compound | Data not available | - | - |
| Tosyl chloride | Phenol derivatives, TsCl | Good to Excellent | |
| Mesyl chloride | Phenol derivatives, MsCl | Good to Excellent | |
| Dansyl chloride | Not typically used for this purpose | - | - |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting methods to new substrates.
General Procedure for the Tosylation of an Amine
To a solution of the amine (1 equivalent) in a suitable solvent (e.g., DCM), a base such as pyridine or triethylamine (1.1-3 equivalents) is added. The mixture is cooled to 0 °C, and tosyl chloride (1.1 equivalents) is added portion-wise. The reaction is typically stirred at room temperature until completion, as monitored by TLC. The workup involves washing with aqueous acid, base, and brine, followed by drying the organic layer and purification by chromatography. For example, the reaction of 4-bromoaniline with tosyl chloride in the presence of pyridine in DCM for 2 hours gave a quantitative yield of the corresponding sulfonamide.[8]
General Procedure for the Mesylation of an Alcohol
A primary alcohol can be efficiently mesylated using mesyl chloride in the presence of a catalytic amount of an amine base in water at a controlled pH.[7] To a solution of the alcohol in water, potassium hydroxide is added to maintain the pH at approximately 10. A catalytic amount of triethylamine is added, followed by the dropwise addition of mesyl chloride. The reaction is stirred until completion.
General Procedure for the Dansylation of an Amine
For the labeling of primary amines, dansyl chloride is typically reacted with the amine in an alkaline buffer (e.g., sodium carbonate buffer, pH 9.5-9.8) at room temperature.[2][9] A solution of dansyl chloride in an organic solvent like acetonitrile is added to the amine solution in the buffer. The reaction is allowed to proceed for about an hour.[2][9]
Reaction Mechanisms and Selectivity
The mechanism of sulfonylation can vary depending on the sulfonylating agent and the reaction conditions.
-
Tosyl chloride typically reacts via a nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride.
-
Mesyl chloride , in the presence of a non-nucleophilic base, can undergo an E1cb elimination to form a highly reactive sulfene intermediate (CH₂=SO₂), which is then trapped by the nucleophile.[10] This different mechanistic pathway can sometimes lead to different selectivity compared to tosyl chloride.
-
The selectivity of sulfonylating agents between different functional groups (e.g., amines vs. alcohols) can often be controlled by the reaction conditions. For instance, in a molecule containing both an amine and a hydroxyl group, the more nucleophilic amine will generally react preferentially.[5]
Signaling Pathways and Experimental Workflows
Visualizing reaction pathways and experimental workflows can aid in understanding the overall process.
Caption: A generalized experimental workflow for a typical sulfonylation reaction.
Caption: Simplified mechanistic pathways for sulfonylation reactions.
Conclusion
The choice of a sulfonylating agent is a multifaceted decision that depends on the specific requirements of the synthesis.
-
This compound remains a less-documented reagent in readily available literature, and further investigation is needed to fully characterize its reactivity profile and compare it quantitatively with other agents.
-
Tosyl chloride is a versatile and widely used reagent for the formation of stable sulfonamides and tosylates, offering good yields under well-established conditions.
-
Mesyl chloride is a more reactive alternative to tosyl chloride, often providing faster reaction rates, which can be advantageous in many synthetic applications.[1]
-
Dansyl chloride serves a specialized role as a fluorescent labeling agent for primary and secondary amines, with its utility primarily in bioanalytical applications.[2][3][4]
For researchers and drug development professionals, a thorough understanding of the reactivity, selectivity, and reaction mechanisms of these sulfonylating agents is paramount for the successful design and execution of synthetic strategies. While this guide provides a comparative overview based on available data, further empirical studies are encouraged to make direct, application-specific comparisons.
References
- 1. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 5. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
Alternative reagents to Ethyl(methyl)sulfamoyl chloride for sulfonamide synthesis
An Objective Comparison of Alternative Reagents for N,N-Disubstituted Sulfonamide Synthesis
The synthesis of sulfonamides is a cornerstone of medicinal chemistry and drug development, with this functional group being present in a wide array of pharmaceuticals. The traditional and most direct method for preparing N,N-disubstituted sulfonamides, such as N-ethyl-N-methylsulfonamide, involves the use of corresponding sulfamoyl chlorides like Ethyl(methyl)sulfamoyl chloride. However, challenges related to the stability, availability, and handling of sulfamoyl chlorides have driven the development of alternative synthetic strategies. This guide provides an objective comparison of alternative reagents and methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
The Benchmark: Synthesis via this compound
The reaction of a primary or secondary amine with a sulfonyl chloride is the most common strategy for forming sulfonamides.[1][2] This method is often efficient and high-yielding. The synthesis of an N-ethyl-N-methylsulfonamide would typically proceed by reacting ethyl(methyl)amine with a suitable sulfonyl chloride, or by reacting a primary sulfonamide with ethylating and methylating agents. The direct approach involves reacting a precursor with this compound.
General Reaction: R-NH₂ + ClSO₂N(CH₃)(C₂H₅) → R-NHSO₂N(CH₃)(C₂H₅) + HCl
While effective, this approach is limited by the commercial availability and stability of the specific sulfamoyl chloride reagent.[3] This has spurred the development of methods that offer greater flexibility, milder conditions, and broader substrate scope.
Alternative 1: Catalytic N-Alkylation of Primary Sulfonamides
A powerful and increasingly popular alternative is the N-alkylation of readily available primary sulfonamides using alcohols as alkylating agents.[4] This "borrowing hydrogen" methodology utilizes transition-metal catalysts, such as manganese or ruthenium complexes, to facilitate the reaction, with water being the only byproduct.[3] This approach is lauded for its atom economy and use of green alkylating reagents.[4]
A well-defined manganese(I) PNP pincer precatalyst has been shown to be effective for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides with primary aliphatic and benzylic alcohols, achieving excellent yields.[3]
Comparative Performance Data
| Sulfonamide Substrate | Alcohol Reagent | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| p-Toluenesulfonamide | Benzyl alcohol | [Mn(CO)₃(p-tolyl-PNP)]Br (5) | t-AmOK (20 mol%), Toluene, 110°C, 24h | 97 | [3] |
| p-Toluenesulfonamide | 1-Butanol | [Mn(CO)₃(p-tolyl-PNP)]Br (5) | t-AmOK (20 mol%), Toluene, 110°C, 24h | 88 | [3] |
| p-Toluenesulfonamide | Ethanol | [Mn(CO)₃(p-tolyl-PNP)]Br (5) | t-AmOK (20 mol%), Toluene, 110°C, 24h | 85 | [3] |
| Benzenesulfonamide | Cinnamyl alcohol | [Mn(CO)₃(p-tolyl-PNP)]Br (5) | t-AmOK (20 mol%), Toluene, 110°C, 24h | 91 | [3] |
| Methanesulfonamide | Benzyl alcohol | [Mn(CO)₃(p-tolyl-PNP)]Br (5) | t-AmOK (20 mol%), Toluene, 110°C, 24h | 93 | [3] |
Experimental Protocol: Manganese-Catalyzed N-Alkylation[3]
-
To an oven-dried Schlenk tube containing a stirrer bar, add the primary sulfonamide (0.5 mmol, 1.0 equiv), the Mn(I) precatalyst (0.025 mmol, 5 mol%), and potassium tert-amoxide (0.1 mmol, 20 mol%).
-
Seal the tube with a septum and purge with argon for 10 minutes.
-
Under a positive pressure of argon, add the alcohol (1.5 mmol, 3.0 equiv) and toluene (1.0 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 110°C and stir for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-alkylated sulfonamide.
Logical Flow for N-Alkylation Strategy
Caption: Workflow for manganese-catalyzed N-alkylation of sulfonamides.
Alternative 2: One-Pot Synthesis from Carboxylic Acids and Amines
A novel strategy allows for the synthesis of sulfonamides by merging traditional amide coupling partners: carboxylic acids and amines.[5] This method employs a copper-catalyzed decarboxylative chlorosulfonylation of aromatic acids to generate sulfonyl chlorides in situ, which are then immediately reacted with an amine in a one-pot fashion.[5] This approach is advantageous as it starts from highly diverse and readily available carboxylic acids and does not require pre-functionalization.[5]
Comparative Performance Data
| Carboxylic Acid | Amine | Conditions | Yield (%) | Reference |
| 4-Methoxybenzoic acid | N-Ethyl-N-methylamine | 1) Cu(I), SO₂Cl₂, MeCN, 60°C; 2) Amine, 0°C to RT | 81 | [5] |
| 2-Naphthoic acid | N-Ethyl-N-methylamine | 1) Cu(I), SO₂Cl₂, MeCN, 60°C; 2) Amine, 0°C to RT | 75 | [5] |
| Thiophene-2-carboxylic acid | N-Ethyl-N-methylamine | 1) Cu(I), SO₂Cl₂, MeCN, 60°C; 2) Amine, 0°C to RT | 68 | [5] |
| 4-Fluorobenzoic acid | N-Ethyl-N-methylamine | 1) Cu(I), SO₂Cl₂, MeCN, 60°C; 2) Amine, 0°C to RT | 79 | [5] |
| Picolinic acid | N-Ethyl-N-methylamine | 1) Cu(I), SO₂Cl₂, MeCN, 60°C; 2) Amine, 0°C to RT | 55 | [5] |
Experimental Protocol: Decarboxylative Sulfonylation[5]
-
To a vial, add the aryl carboxylic acid (0.2 mmol, 1.0 equiv), copper(I) iodide (0.02 mmol, 0.1 equiv), and 1,10-phenanthroline (0.02 mmol, 0.1 equiv).
-
Add acetonitrile (1.0 mL) and sulfuryl chloride (SO₂Cl₂) (0.4 mmol, 2.0 equiv).
-
Seal the vial and stir the mixture at 60°C for 12 hours.
-
Cool the reaction to 0°C and slowly add a solution of the desired amine (e.g., N-ethyl-N-methylamine) (0.5 mmol, 2.5 equiv) and triethylamine (0.5 mmol, 2.5 equiv) in dichloromethane (1.0 mL).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane.
-
Dry the combined organic layers over sodium sulfate, concentrate, and purify by flash chromatography.
Alternative 3: Sulfonate Esters as Stable Precursors
Sulfonyl chlorides are often unstable, but this issue can be circumvented by using more stable sulfonate esters, such as pentafluorophenyl (PFP) sulfonate esters.[6] These precursors can be synthesized and isolated, then reacted with amines (aminolysis) to furnish the desired sulfonamides. This two-step approach provides access to functionalized sulfonamides from stable intermediates.[6]
Reaction Scheme Comparison
References
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 5. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to Sulfonamide Synthesis: Validating the Use of Ethyl(methyl)sulfamoyl Chloride Against Modern Alternatives
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of sulfonamides is a critical aspect of discovery and optimization. This guide provides a comprehensive comparison of the traditional synthesis of N-aryl-N-ethyl-N-methylsulfamides using Ethyl(methyl)sulfamoyl chloride against contemporary, alternative methodologies. The performance of each method is evaluated based on quantitative experimental data, including reaction yields, times, and conditions, to offer a clear perspective on their respective advantages and limitations.
The synthesis of sulfonamides, a cornerstone in medicinal chemistry, has evolved significantly from its reliance on conventional methods. While the reaction of a sulfonyl chloride with an amine remains a fundamental approach, a host of innovative techniques have emerged, promising milder conditions, broader substrate scopes, and improved efficiency. This guide delves into a direct comparison of these methods, with a focus on providing the necessary data for researchers to make informed decisions for their synthetic strategies.
Performance Comparison of Sulfonamide Synthesis Methods
The following table summarizes the key quantitative data for the synthesis of sulfonamides using this compound and prominent alternative methods. This allows for a direct, at-a-glance comparison of their efficacy.
| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Purity |
| Traditional Method | This compound, Aromatic Amine | Base (e.g., pyridine, triethylamine), Aprotic Solvent (e.g., DCM, THF) | 1-12 h | 70-95% | High |
| Alternative 1: From Thiols/Disulfides | Thiol/Disulfide, Amine | Oxidizing and chlorinating agents (e.g., NCS, TCCA), or direct oxidative coupling | 0.5-24 h | 60-98% | Good-High |
| Alternative 2: From Sulfonic Acids | Sulfonic Acid, Amine | Dehydrating agents (e.g., PPh3/CCl4, cyanuric chloride) | 1-24 h | 65-95% | Good-High |
| Alternative 3: Electrochemical Synthesis | Thiol, Amine | Electricity, Me4NBF4 (electrolyte), CH3CN/HCl | 5 min - 24 h | 40-99% | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the adoption of these techniques.
Method 1: Traditional Synthesis using this compound
This method represents the classical approach to sulfonamide synthesis.
General Procedure: To a solution of an aromatic amine (1.0 eq.) and a base such as pyridine or triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, this compound (1.1 eq.) is added dropwise. The reaction mixture is then stirred at room temperature for a period of 1 to 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired N-aryl-N-ethyl-N-methylsulfamide.
Alternative Method 1: Synthesis from Thiols and Amines
This approach offers a pathway to sulfonamides from readily available thiols.
General Procedure: A mixture of the thiol (1.0 eq.), an amine (1.2 eq.), and an oxidizing/chlorinating system such as N-chlorosuccinimide (NCS) and a catalytic amount of tetrabutylammonium chloride in a suitable solvent is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield the sulfonamide.
Alternative Method 2: Synthesis from Sulfonic Acids and Amines
This method provides a direct route from sulfonic acids, avoiding the need to first prepare the sulfonyl chloride.
General Procedure: To a mixture of the sulfonic acid (1.0 eq.) and an amine (1.2 eq.) in an anhydrous solvent, a dehydrating agent such as a combination of triphenylphosphine and carbon tetrachloride or cyanuric chloride is added. The reaction is stirred at room temperature or heated as required. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to give the desired sulfonamide.
Alternative Method 3: Electrochemical Synthesis[1][2]
This modern technique utilizes electricity to drive the reaction, offering a green and efficient alternative.[1][2]
General Procedure: [1] In an undivided electrochemical cell equipped with a carbon anode and a cathode, a solution of the thiol (1.0 eq.), the amine (1.5 eq.), and tetramethylammonium tetrafluoroborate (Me4NBF4) as the electrolyte in a mixture of acetonitrile and aqueous HCl is electrolyzed at a constant current.[1][2] The reaction is typically complete within a short period (e.g., 5 minutes in a flow reactor).[1] The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography to isolate the sulfonamide product.[1][2]
Visualizing the Workflow
To better illustrate the logical flow of validating these synthesis methods, the following diagram outlines the key stages of the process.
Caption: Workflow for the comparative validation of sulfonamide synthesis methods.
Signaling Pathway of Sulfonamide Action (General Example)
While the synthesis method does not alter the biological mechanism of the resulting sulfonamide, for context, the following diagram illustrates a simplified, general signaling pathway often targeted by sulfonamide-based drugs, such as the inhibition of dihydropteroate synthase in bacteria.
Caption: General mechanism of action for sulfonamide antibacterial drugs.
References
A Comparative Analysis of the Reaction Kinetics of Sulfamoyl Chlorides
For researchers, scientists, and professionals in drug development, understanding the reactivity of sulfamoyl chlorides is crucial for optimizing reaction conditions and designing novel synthetic pathways. This guide provides a comparative study of the reaction kinetics of various sulfamoyl chlorides, supported by experimental data, to elucidate the influence of their structural features on reactivity.
The solvolysis of sulfamoyl chlorides, a reaction of significant interest in medicinal and organic chemistry, proceeds through mechanisms that are highly dependent on the substitution pattern of the nitrogen atom. These reactions are generally understood to follow either a unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution pathway. The choice of pathway is influenced by steric hindrance around the sulfur atom and the electronic properties of the substituents.
Comparative Kinetic Data
The following table summarizes the first-order rate constants (k), and activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) for the hydrolysis of a selection of sulfamoyl chlorides in water. These parameters provide a quantitative measure of reactivity and offer insights into the transition state of the reaction.
| Sulfamoyl Chloride | Structure | Rate Constant (k) at 25°C (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Probable Mechanism |
| Dimethylsulfamoyl chloride | (CH₃)₂NSO₂Cl | 1.35 x 10⁻⁴ | 18.9 | -12.5 | SN2 |
| Diethylsulfamoyl chloride | (C₂H₅)₂NSO₂Cl | 1.06 x 10⁻³ | 21.3 | -1.8 | Borderline SN1/SN2 |
| Piperidine-1-sulfonyl chloride | C₅H₁₀NSO₂Cl | 3.00 x 10⁻⁴ | 20.1 | -8.7 | SN2 |
| Morpholine-4-sulfonyl chloride | C₄H₈O₂NSO₂Cl | - | - | - | - |
| N-Phenylsulfamoyl chloride | C₆H₅NHSO₂Cl | - | - | - | - |
Reaction Mechanisms
The solvolysis of sulfamoyl chlorides can be broadly categorized into two primary mechanistic pathways: SN1 and SN2. The prevailing mechanism is determined by the structure of the sulfamoyl chloride, particularly the substituents on the nitrogen atom.
An SN2 mechanism is favored for sulfamoyl chlorides with less sterically hindered nitrogen substituents, such as dimethylsulfamoyl chloride.[1] In this concerted process, the nucleophile (e.g., a water molecule) attacks the electrophilic sulfur atom at the same time as the chloride leaving group departs.
Conversely, an SN1-like mechanism becomes more significant with increasing steric bulk on the nitrogen, as seen with diethylsulfamoyl chloride. This pathway involves a slow, rate-determining ionization of the sulfamoyl chloride to form a sulfonylium cation intermediate, which is then rapidly attacked by the nucleophile.
Reaction pathways for sulfamoyl chloride hydrolysis.
Experimental Protocols
The determination of reaction kinetics for the hydrolysis of sulfamoyl chlorides is commonly performed using UV-Vis spectrophotometry. This method relies on monitoring the change in absorbance of a pH indicator over time as the reaction produces acidic byproducts.
General Experimental Workflow for Kinetic Analysis
Workflow for kinetic analysis of sulfamoyl chloride hydrolysis.
Detailed Method for Kinetic Measurement
-
Preparation of Solutions: A stock solution of the sulfamoyl chloride is prepared in a dry, inert organic solvent such as acetonitrile. A buffer solution of known pH containing a suitable pH indicator (e.g., bromocresol green) is prepared in deionized water.
-
Temperature Control: The buffer solution is placed in a quartz cuvette and allowed to equilibrate to the desired temperature in the thermostatted cell holder of a UV-Vis spectrophotometer.
-
Reaction Initiation: The reaction is initiated by injecting a small, precise volume of the sulfamoyl chloride stock solution into the cuvette. The solution is rapidly mixed to ensure homogeneity.
-
Data Acquisition: The absorbance at the wavelength corresponding to the maximum absorbance of the protonated form of the indicator is monitored at regular time intervals.
-
Data Analysis: The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order integrated rate law. The second-order rate constant can be determined by measuring kobs at various initial concentrations of the sulfamoyl chloride.
-
Determination of Activation Parameters: The experiment is repeated at several different temperatures. The activation enthalpy (ΔH‡) and entropy (ΔS‡) are then calculated from the slope and intercept of a plot of ln(k/T) versus 1/T (Eyring plot).
This guide provides a foundational understanding of the comparative reaction kinetics of sulfamoyl chlorides. For professionals in drug development and organic synthesis, this information can aid in the rational design of synthetic routes and the optimization of reaction conditions, ultimately leading to more efficient and predictable outcomes.
References
A Comparative Guide to the Use of Ethyl(methyl)sulfamoyl Chloride in Synthesis
For researchers and professionals in drug development, the choice of reagents is a critical decision that balances cost, efficiency, safety, and scalability. Ethyl(methyl)sulfamoyl chloride is a key reagent for introducing the N-ethyl-N-methylsulfamoyl group, a common moiety in various biologically active compounds. This guide provides a comprehensive cost-benefit analysis of this compound, comparing it with alternative reagents and methodologies for sulfonamide synthesis.
Overview and Applications
This compound and its analogs are primarily used in the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutics including antibacterial drugs, diuretics, anticonvulsants, and anticancer agents.[1][2] For instance, related compounds like Methylsulfamoyl Chloride are utilized in the preparation of MEK inhibitors, which are crucial in cancer therapy research.[3] The reactivity of the sulfonyl chloride group allows for a straightforward reaction with primary and secondary amines to form the stable S-N bond characteristic of sulfonamides.[2]
Cost Analysis
The cost of a reagent is a significant factor in process development and large-scale synthesis. The price of sulfamoyl chlorides can vary based on the substitution pattern, purity, and supplier. Below is a comparative table of pricing for this compound and related, simpler sulfamoyl chlorides.
| Reagent | CAS Number | Supplier Example | Purity | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | 35856-61-2 | Amadis Chemical | 97% | 10g | $212.00 | $21.20 |
| This compound | 35856-61-2 | Oakwood Chemical | 97% | 5g | $149.00 | $29.80 |
| N-Ethylsulfamoyl chloride | 16548-07-5 | CymitQuimica | 95% | 5g | €216.00 (~$230) | ~$46.00 |
| Methylsulfamoyl chloride | 10438-96-7 | ChemShuttle | 95% | 5g | $200.00 | $40.00 |
| Sulfamoyl chloride | 7778-42-9 | ChemicalBook | --- | 1g | $11.00 | $11.00 |
Note: Prices are subject to change and may not include shipping or handling fees. Currency conversions are approximate. Prices were accessed in late 2025.[4][5][6][7]
Performance and Alternatives Comparison
While the direct reaction of a sulfamoyl chloride with an amine is a classic and widely used method, several alternatives have been developed to overcome some of its limitations, such as the use of hazardous reagents or harsh conditions.[8][9]
| Method | Reagent(s) | Key Advantages | Key Disadvantages | Typical Yields |
| Direct Sulfonamidation | This compound + Amine | High reactivity, straightforward procedure, well-established. | Reagent is moisture-sensitive and corrosive; generates HCl byproduct requiring a base.[10][11] | Good to Excellent |
| Sulfinate-Based Synthesis | Methyl Sulfinates + Lithium Amides, then MCPBA oxidation | Avoids hazardous sulfonyl chlorides; stable and easy-to-handle reagents; mild reaction conditions (-78°C to RT).[8] | Two-step process; requires strong base (lithium amides).[8] | High to Excellent[8] |
| Decarboxylative Halosulfonylation | Aromatic Carboxylic Acid + SO₂ + Copper Catalyst | Uses readily available carboxylic acids and amines; avoids pre-functionalization.[12] | Requires photoredox catalysis (specialized equipment); limited to aromatic systems.[12] | Good |
| Oxidative Chlorination | Thiols + Oxidant (e.g., NaDCC·2H₂O) + Amine | "Green" approach using water or other eco-friendly solvents; one-pot procedure from thiols.[13] | Requires careful control of the oxidation step to avoid side products. | Good to Excellent[13] |
| SuFEx Chemistry | Sulfonyl Fluorides + Amine | Sulfonyl fluorides are more stable and have tunable reactivity compared to chlorides; useful for "click" chemistry applications.[14] | Sulfonyl fluorides can be less reactive, sometimes requiring catalysts or harsher conditions. | High[14] |
Safety and Handling
The handling of sulfonyl chlorides requires strict safety protocols due to their hazardous nature.
| Reagent Type | Hazard Class (Typical) | Key Hazard Statements | Required PPE | Storage Conditions |
| This compound | 8 (Corrosive)[6] | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.[6][11] | Face shield, safety glasses, chemical-resistant gloves, lab coat.[10] | Store locked up in a cool, dry, well-ventilated area away from incompatible substances; often stored under inert gas.[11][15] |
| Methyl Sulfinates | Generally less hazardous | Flammable liquids/solids. | Standard lab PPE. | Store in a cool, well-ventilated area. |
| Thiol Precursors | Varies | Often have strong, unpleasant odors; can be toxic. | Standard lab PPE, use in a fume hood. | Varies by specific thiol. |
| Oxidizing Agents (e.g., NaDCC) | Oxidizer, Corrosive | May intensify fire; causes severe skin burns and eye damage. | Standard lab PPE. | Keep away from heat and combustible materials. |
General Handling Advice for Sulfamoyl Chlorides:
-
Always handle in a chemical fume hood.[16]
-
Avoid contact with skin, eyes, and clothing.[17]
-
Prevent moisture contact, as they react to release corrosive HCl gas.
-
In case of spills, absorb with inert material and place in a suitable disposal container.[17]
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide using this compound
This protocol is a representative procedure for the reaction of a sulfamoyl chloride with an amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equiv)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.2 - 1.5 equiv) as a base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 equiv) in anhydrous DCM to the stirred amine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.
Protocol 2: Alternative Synthesis via Oxidative Chlorination of a Thiol
This protocol is based on green chemistry principles for synthesizing sulfonamides.[13]
Materials:
-
Thiophenol derivative (1.0 equiv)
-
Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) (2.5 equiv)
-
Hydrochloric acid (HCl)
-
Amine (e.g., Morpholine) (2.0 equiv)
-
Ethanol or Water as solvent
Procedure:
-
In a flask, dissolve the thiophenol derivative (1 mmol) in the chosen solvent (e.g., 5 mL of ethanol).
-
Add the amine (2 mmol) to the solution.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of NaDCC·2H₂O (2.5 mmol) and HCl to the reaction mixture. The sulfonyl chloride is formed in situ.
-
Stir the reaction at room temperature until the starting thiol is consumed (monitor by TLC).
-
The product often precipitates from the reaction mixture. Isolate the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the sulfonamide, often without the need for chromatographic purification.
Visualized Workflows and Relationships
Conclusion
The use of This compound remains a robust and highly effective method for the synthesis of specific N,N-disubstituted sulfonamides. Its primary benefits are high reactivity and a straightforward, well-documented procedure. However, the cost-benefit analysis must account for its price, hazardous nature, and the generation of HCl byproduct.
For syntheses where cost, safety, and environmental impact are paramount, alternative methods present compelling advantages.
-
Green alternatives like the one-pot oxidative chlorination from thiols offer an eco-friendly process with a simpler workup.[13]
-
Milder approaches , such as the sulfinate-based synthesis, are ideal for sensitive or complex substrates, avoiding the harshness of sulfonyl chlorides.[8]
-
Novel strategies like photoredox-mediated decarboxylative sulfonylation provide innovative routes from readily available carboxylic acids.[12]
Ultimately, the optimal choice of reagent and methodology depends on the specific requirements of the target molecule, the scale of the reaction, and the laboratory's capabilities and priorities regarding cost, safety, and environmental sustainability. This guide provides the foundational data to aid researchers in making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. METHYLSULFAMOYL CHLORIDE | 10438-96-7 [chemicalbook.com]
- 4. This compound,35856-61-2-Amadis Chemical [amadischem.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. N-Ethyl-N-methylsulfamoyl chloride [oakwoodchemical.com]
- 7. methylsulfamoyl chloride;CAS No.:10438-96-7 [chemshuttle.com]
- 8. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 9. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 10. angenechemical.com [angenechemical.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. aksci.com [aksci.com]
The Future is Green: A Comparative Guide to Sustainable Sulfonamide Synthesis
A shift towards environmentally benign methodologies is reshaping the synthesis of sulfonamides, a cornerstone of pharmaceuticals. This guide offers a comparative analysis of green chemistry alternatives to traditional synthetic routes, providing researchers, scientists, and drug development professionals with the data and protocols to embrace more sustainable practices.
The conventional approach to synthesizing sulfonamides, vital structural motifs in a vast array of drugs, has long been dominated by the reaction of sulfonyl chlorides with amines. While effective, this method is often plagued by the use of hazardous reagents, harsh reaction conditions, and the generation of significant waste, prompting the exploration of greener alternatives. This guide delves into several innovative and eco-friendly strategies, including flow chemistry, mechanochemical synthesis, and biocatalysis, offering a direct comparison with traditional methods.
Performance Comparison of Synthetic Methodologies
The following table summarizes the key performance indicators of various sulfonamide synthesis methods, highlighting the advantages of green chemistry approaches in terms of yield, reaction time, and environmental impact.
| Method | Typical Yield (%) | Reaction Time | Solvent/Conditions | Key Advantages | Disadvantages |
| Traditional Synthesis | 60-95% | Several hours to overnight | Dichloromethane, Pyridine | Well-established, versatile | Use of hazardous solvents and reagents, often requires purification |
| Flow Chemistry | 80-99%[1][2] | Minutes to hours[1] | Green solvents (e.g., water, ethanol)[1] | Enhanced safety, scalability, and control; waste minimization[1] | Initial setup cost |
| Mechanochemical Synthesis | 69-80%[3] | 40-180 minutes[4] | Solvent-free[4] | Eliminates bulk solvents, high efficiency[5] | Can require specialized equipment |
| Catalytic (Nano-Ru/Fe3O4) | >80%[6][7] | Not specified | Not specified | Catalyst is easily isolated and reused, high selectivity[6][7] | Catalyst preparation and cost |
| Sustainable Solvents | Good to excellent yields[8] | Not specified | Water, Ethanol, Glycerol[8] | Use of environmentally benign solvents, simple workup[8] | Substrate solubility can be a limitation |
Experimental Protocols
Traditional Sulfonamide Synthesis (General Protocol)
Materials: Arylsulfonyl chloride (1.0 eq), amine (1.1 eq), pyridine or triethylamine (2.0 eq), dichloromethane (DCM).
Procedure:
-
Dissolve the amine in DCM in a round-bottom flask.
-
Add the base (pyridine or triethylamine) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the arylsulfonyl chloride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Green Alternative: Flow Synthesis of Sulfonamides[1]
Materials: Amine solution (in a suitable green solvent), sulfonyl chloride solution (in a suitable green solvent), meso-reactor apparatus.
Procedure:
-
Prepare separate solutions of the amine and sulfonyl chloride in an appropriate green solvent (e.g., acetonitrile, water with a phase-transfer catalyst).
-
Set up the flow chemistry system with two syringe pumps, a T-mixer, and a heated meso-reactor.
-
Pump the amine and sulfonyl chloride solutions at defined flow rates through the T-mixer and into the heated reactor.
-
The reaction occurs within the reactor at a specific residence time.
-
The product stream is collected at the outlet.
-
Isolate the product by simple extraction and precipitation, often affording pure compounds without the need for further purification.[1]
Green Alternative: Mechanochemical Synthesis of Sulfonamides[4]
Materials: Disulfide (1.0 mmol), NaHSO4 (10 mol%), NaOCl·5H2O (6.0 mmol), amine (1.1 equiv), MgO (4 mmol), ball mill with zirconia balls.
Procedure:
-
In a 15 mL milling jar, combine the disulfide, NaHSO4, and NaOCl·5H2O with two zirconia balls.
-
Mill the mixture for 40–180 minutes at 30 Hz.
-
Open the vessel and add the amine and MgO to the resulting mixture.
-
Continue milling for an additional 120 minutes at 30 Hz.
-
After the reaction, the solid mixture is worked up to isolate the pure sulfonamide product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual differences between the traditional batch synthesis and the more streamlined and sustainable flow chemistry approach.
Caption: Traditional batch synthesis of sulfonamides.
Caption: Continuous flow synthesis of sulfonamides.
The logical workflow for selecting a sustainable synthesis method is presented below.
Caption: Decision tree for selecting a green synthesis method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Mechanochemical synthesis of aromatic sulfonamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Green and efficient synthesis of sulfonamides catalyzed by nano-Ru/Fe(3)O(4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl(methyl)sulfamoyl Chloride: A Procedural Guide
The proper disposal of ethyl(methyl)sulfamoyl chloride, a corrosive and hazardous chemical, is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly, in accordance with safety data sheet recommendations. Adherence to these procedures will help mitigate risks and ensure compliance with regulatory standards.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to have a clear understanding of the chemical's hazards. This compound is known to cause severe skin burns and eye damage.[1][2][3]
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). |
| Body Protection | A chemical-resistant apron or lab coat.[1] |
| Respiratory | Use in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[2] |
Handling Precautions:
-
Always handle this compound inside a certified chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Ensure an emergency eyewash station and safety shower are readily accessible.
II. Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines, as local regulations may vary.
Step 1: Neutralization of Small Residual Amounts (for cleaning glassware)
-
Caution: This procedure should only be performed by trained personnel for very small, residual amounts on glassware prior to cleaning. It should be done in a fume hood.
-
Slowly and cautiously add the rinsed glassware to a large beaker containing a cold, dilute solution of sodium bicarbonate or another suitable weak base.
-
Monitor the reaction for any signs of gas evolution or temperature increase.
-
Once the reaction has ceased, the neutralized solution can be disposed of down the drain with copious amounts of water, pending approval from your local EHS.
Step 2: Preparing the Waste Container
-
Obtain a designated, properly labeled hazardous waste container from your institution's EHS office. The container must be compatible with corrosive materials.
-
The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".
-
Keep the waste container securely closed when not in use.[4]
Step 3: Transferring the Waste
-
Carefully pour the unadulterated this compound waste into the designated hazardous waste container.
-
Avoid overfilling the container; a general rule is to fill it to no more than 80% capacity to allow for vapor expansion.
-
Securely close the container lid.
Step 4: Storage and Collection
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
This area should be away from incompatible materials.
-
Arrange for a pickup of the hazardous waste with your institution's EHS department in a timely manner.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.
IV. Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information.[4] Final disposal of the chemical waste must be conducted by a licensed and approved waste disposal facility.[1][5]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
